Methyl 6-nitroindoline-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQAKIOILEYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476194 | |
| Record name | methyl 6-nitroindoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428861-43-2 | |
| Record name | Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428861-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-nitroindoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 6-nitroindoline-2-carboxylate
Foreword: The Strategic Importance of Methyl 6-nitroindoline-2-carboxylate in Drug Discovery
This compound is a pivotal building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic scaffold, adorned with strategically placed functional groups, serves as a versatile precursor for a multitude of complex molecular architectures. Notably, this compound is a key intermediate in the synthesis of potent DNA-binding agents, including analogues of the highly cytotoxic natural products CC-1065 and duocarmycin.[1] The nitro group at the 6-position is a latent amino group, which, upon reduction, can be elaborated to form the DNA-alkylating subunits of these antitumor agents.[1] The methyl ester at the 2-position provides a convenient handle for further synthetic manipulations, such as amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
This guide provides an in-depth, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.
Synthetic Strategy: A Two-Act Play of Nitration and Esterification
The most direct and widely adopted synthetic route to this compound is a two-step sequence commencing from the commercially available indoline-2-carboxylic acid.[3] This strategy hinges on two fundamental organic transformations:
-
Electrophilic Aromatic Substitution: The regioselective nitration of the indoline ring to introduce the nitro group at the C6 position.
-
Esterification: The conversion of the carboxylic acid functionality to its corresponding methyl ester.
This approach is favored for its efficiency and the ready availability of the starting material.[4]
Caption: Overall synthetic workflow.
Part I: The Critical Nitration of Indoline-2-carboxylic Acid
The regioselectivity of the nitration step is the cornerstone of this synthesis. The desired 6-nitro isomer is preferentially formed due to the directing effects of the protonated indoline nitrogen under strongly acidic conditions.[3][4] In the presence of concentrated sulfuric acid, the secondary amine of the indoline ring is protonated, forming an ammonium ion. This electron-withdrawing group acts as a meta-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position.
Experimental Protocol: Nitration
This protocol is adapted from established literature procedures.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Indoline-2-carboxylic acid | 163.17 | 25.0 g | 153.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 200 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 6.93 mL | 165.0 |
| Crushed Ice | - | 500 g | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Hydroxide Solution (aq.) | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve indoline-2-carboxylic acid (25.0 g, 153.1 mmol) in concentrated sulfuric acid (200 mL). Cool the resulting solution to -5 °C using an ice-salt bath.
-
Nitration: While maintaining the internal temperature between -20 °C and -10 °C, slowly add concentrated nitric acid (6.93 mL, 165.0 mmol) dropwise to the stirred solution over a period of 30-45 minutes.
-
Reaction Monitoring and Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Workup and Isolation:
-
The pouring of the acidic mixture into ice will generate a slurry. This mixture contains both the 5-nitro and 6-nitro isomers.
-
Extract the acidic aqueous mixture with ethyl acetate to remove the majority of the undesired 5-nitroindoline-2-carboxylic acid.[5]
-
Carefully adjust the pH of the remaining aqueous phase to 4.5-5.0 with a sodium hydroxide solution.[5]
-
Extract the pH-adjusted aqueous phase with ethyl acetate.
-
Combine the organic extracts from the pH 4.5-5.0 extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 45 °C to prevent decarboxylation. This will yield 6-nitroindoline-2-carboxylic acid as a dark yellow oil.[5] A typical yield for the 6-nitro isomer is approximately 72%.[4][5]
-
Caption: Step-by-step nitration workflow.
Part II: The Final Transformation - Fischer Esterification
With the crucial 6-nitroindoline-2-carboxylic acid in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used.[6]
Experimental Protocol: Fischer Esterification
This protocol provides a general yet robust procedure for the esterification of 6-nitroindoline-2-carboxylic acid.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Nitroindoline-2-carboxylic acid | 208.16 | 1.0 eq | - |
| Methanol | 32.04 | Excess (solvent) | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 0.1-0.2 eq | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Alternative Esterification Method: The Use of Diazomethane
For substrates that may be sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, diazomethane (CH₂N₂) offers a milder alternative for the synthesis of methyl esters.[7][8] This method is typically performed at low temperatures and often proceeds with high yield.[9] The reaction mechanism involves the deprotonation of the carboxylic acid by diazomethane, followed by an Sₙ2 reaction where the carboxylate acts as a nucleophile, attacking the methylated diazomethane intermediate and releasing nitrogen gas as a byproduct.[2][7][10]
However, it is crucial to note that diazomethane is a highly toxic and potentially explosive reagent, requiring specialized handling and equipment.[8] A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred in modern synthetic chemistry.[9]
Conclusion: A Robust Pathway to a Key Synthetic Intermediate
The synthesis of this compound via the nitration of indoline-2-carboxylic acid followed by Fischer esterification represents a reliable and scalable route to this valuable synthetic intermediate. By understanding the mechanistic underpinnings of each step—the directing effects in electrophilic substitution and the equilibrium nature of esterification—researchers can confidently and reproducibly access this key building block for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative drug discovery.
References
-
Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
- Csekei, M., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
ResearchGate. (n.d.). Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
YouTube. (2017, March 21). Reactions of Carboxylic Acids: Esterification Using Diazomethane. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 6-nitroindoline-2-carboxylate
This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-nitroindoline-2-carboxylate, a key synthetic precursor in pharmaceutical research.[1][2][3] As direct experimental spectra for this specific molecule are not broadly published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to offer a robust, predictive framework for researchers. The methodologies and interpretations presented herein are designed to empower scientists in drug discovery and development with the tools for unequivocal structural confirmation and quality control.
The synthesis of this compound is typically achieved through the nitration of indoline-2-carboxylic acid, followed by esterification.[1][2] The regioselectivity of the nitration step is critical, leveraging the directing effects of the protonated indoline nitrogen to favor substitution at the 6-position.[1] Accurate characterization of the final product is paramount to ensure the integrity of subsequent synthetic steps.
Molecular Structure and Isotopic Mass
A foundational step in any characterization is the confirmation of the molecular formula and exact mass. For this compound (C₁₀H₁₀N₂O₄), this is best achieved through High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an exquisitely precise mass measurement, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, a cornerstone of structural validation. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion.
Predicted Data: The calculated monoisotopic mass for C₁₀H₁₀N₂O₄ is 222.0641 Da.[1] In a typical ESI-HRMS experiment, one would expect to observe the following ions:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 223.0719 |
| [M+Na]⁺ | 245.0538 |
Trustworthiness: The observation of these ions at their predicted m/z values with a mass error of <5 ppm provides definitive evidence for the correct molecular formula.[1] Further confidence can be gained by analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment, which would likely show characteristic losses of the methoxycarbonyl (-COOCH₃) or nitro (-NO₂) groups.[1]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.
-
Infusion: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Analysis: Compare the experimentally observed m/z of the molecular ion peaks with the calculated exact masses.
Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule.[4] The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound's structure. For this compound, we can anticipate several distinct absorption bands corresponding to its constituent groups.
Predicted Data: The following table summarizes the expected characteristic absorption frequencies based on established correlation charts and data from similar nitro-aromatic and ester-containing compounds.[1][5]
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Indoline) | Stretch | 3300-3400 | Moderate |
| C-H (Aromatic) | Stretch | >3000 | Weak-Moderate |
| C-H (Aliphatic) | Stretch | <3000 | Weak-Moderate |
| C=O (Ester) | Stretch | 1730-1750 | Strong, Sharp |
| NO₂ (Nitro) | Asymmetric Stretch | 1500-1550 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | 1340-1380 | Strong |
Trustworthiness: The simultaneous presence of a strong carbonyl stretch around 1740 cm⁻¹, two strong nitro group stretches, and a moderate N-H stretch provides a self-validating system, confirming the successful incorporation of all key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and identify the key absorption peaks.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
Molecular Structure for NMR Assignment
To facilitate clear assignments, the atoms of this compound are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the nitro group and the ester functionality will significantly influence the chemical shifts of the aromatic and aliphatic protons, respectively. Data from 6-nitroindoline provides a strong basis for predicting the shifts of the indoline core protons.[6]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| N1-H | ~4.1 | br s | - | 1H | Broad singlet typical for a secondary amine proton. |
| H7 | ~7.5 | d | ~1.5 | 1H | Aromatic proton ortho to the nitro group, deshielded. Small meta coupling to H5. |
| H5 | ~7.3 | dd | ~8.0, ~1.5 | 1H | Aromatic proton ortho to the nitro group and ortho to H4. Deshielded. |
| H4 | ~7.1 | d | ~8.0 | 1H | Aromatic proton ortho to H5. |
| H2 | ~4.5 | dd | ~10.0, ~5.0 | 1H | Methine proton alpha to both the ester and the nitrogen, deshielded. |
| OCH₃ | ~3.8 | s | - | 3H | Singlet for the methyl ester protons. |
| H3a | ~3.7 | dd | ~16.0, ~10.0 | 1H | Diastereotopic methylene proton, geminally coupled to H3b and vicinally to H2. |
| H3b | ~3.1 | dd | ~16.0, ~5.0 | 1H | Diastereotopic methylene proton, geminally coupled to H3a and vicinally to H2. |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H data by defining the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Quaternary carbons, which lack attached protons, are often distinguished by their lower intensity in standard spectra but can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[7]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Position | Predicted δ (ppm) | Carbon Type | Assignment Rationale |
| C8 (C=O) | ~170 | C | Carbonyl carbon of the ester group, highly deshielded.[1] |
| C7a | ~150 | C | Aromatic quaternary carbon attached to nitrogen, deshielded. |
| C6 | ~145 | C | Aromatic quaternary carbon attached to the strongly electron-withdrawing nitro group. |
| C3a | ~130 | C | Aromatic quaternary carbon at the ring junction. |
| C4 | ~128 | CH | Aromatic methine carbon. |
| C5 | ~120 | CH | Aromatic methine carbon. |
| C7 | ~115 | CH | Aromatic methine carbon. |
| C2 | ~60 | CH | Aliphatic methine carbon attached to nitrogen and the ester group. |
| OCH₃ | ~53 | CH₃ | Methyl carbon of the ester. |
| C3 | ~35 | CH₂ | Aliphatic methylene carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Integrate the peaks and determine their multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.
-
(Optional but recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.[7]
-
(Optional) Run 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to establish direct C-H correlations) for definitive assignment.
-
Integrated Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound, ensuring both structural integrity and purity.
Caption: A validated workflow for spectroscopic characterization.
References
-
Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 55. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl indoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Abstract
The indoline scaffold, or 2,3-dihydroindole, has cemented its status as a cornerstone in medicinal chemistry, offering a versatile and synthetically tractable framework for drug design.[1] Its unique three-dimensional structure, distinct from the planar indole nucleus, provides favorable physicochemical properties that enhance drug-likeness.[2] This guide provides an in-depth analysis of the indoline core, covering its synthesis, diverse therapeutic applications, and the mechanistic insights that drive its efficacy. We will explore its role in the development of targeted therapies for oncology, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and discovery workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.
The Indoline Nucleus: A Structurally Privileged Scaffold
Indoline, a bicyclic heterocycle composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a saturated analog of indole.[2] This seemingly minor structural change—the saturation of the C2-C3 bond—has profound implications for its application in drug discovery.
Causality of Privilege:
-
Three-Dimensionality: Unlike the flat, aromatic indole ring, the indoline structure is non-coplanar. This spatial arrangement allows for more precise and multi-directional interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors. This improved stereochemical fit can lead to higher potency and selectivity.
-
Improved Physicochemical Properties: The non-planar nature of the indoline ring can increase water solubility and decrease lipophilicity compared to its indole counterpart.[2] This modulation is a critical aspect of drug design, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Versatile Interaction Sites: The indoline core offers multiple points for interaction with protein targets. The benzene ring can engage in hydrophobic and π-stacking interactions, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring a ligand within a binding pocket.[2]
-
Synthetic Accessibility: The indoline scaffold is readily accessible through a variety of synthetic routes, allowing for the systematic modification and decoration of the core structure. This synthetic tractability is essential for creating large, diverse chemical libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies.[1]
These inherent advantages have established indoline as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[1][3]
Synthetic Strategies: Building the Indoline Library
The ability to generate a diverse library of indoline derivatives is fundamental to discovering novel therapeutic agents. Both classical and modern synthetic methodologies are employed to construct and functionalize the indoline core.
Core Synthesis Methodologies
Key strategies for synthesizing the indoline ring system include:
-
Reduction of Indoles: A straightforward method involving the catalytic hydrogenation of substituted indoles. While effective, this approach is dependent on the availability of the corresponding indole precursor.
-
Metal-Catalyzed Cyclizations: Modern organometallic chemistry has provided powerful tools for indoline synthesis. Palladium-catalyzed intramolecular C-H alkylation of arenes allows for the construction of the indoline ring from readily available N-aryl amines and alkyl halides under mild conditions.[4]
-
Photochemical Reactions: Visible-light-induced methods are emerging as a green and efficient strategy. For example, a photochemical cascade cyclization can convert easily accessible N-aryl-allylamines into functionalized indolines.[5][6]
Workflow for Library Diversification
The true power of the indoline scaffold lies in its potential for diversification. A typical workflow involves creating a common indoline intermediate which is then subjected to a variety of reactions to append different functional groups at key positions (N-1, C-5, C-7, etc.), thereby exploring the chemical space around the core.
Caption: General workflow for indoline library synthesis and diversification.
Therapeutic Applications and Mechanistic Insights
The structural versatility of the indoline scaffold has led to its successful application across multiple disease areas.[1][7]
Oncology
Indoline-based compounds are particularly prominent in oncology, primarily as inhibitors of protein kinases that drive cancer progression.[1][2]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indoline serves as an excellent scaffold for designing ATP-competitive kinase inhibitors. Drugs like Sunitinib and Nintedanib feature an oxindole core (a closely related structure) and effectively target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis and growth.[1][8]
-
Tubulin Polymerization Inhibition: The indoline framework is also found in compounds that disrupt microtubule dynamics, a validated anticancer strategy. By binding to tubulin, these agents prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]
Caption: Mechanism of action for an indoline-based tyrosine kinase inhibitor.
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation underlies many diseases. Indoline derivatives have been developed as potent anti-inflammatory agents. A notable strategy involves creating dual-target inhibitors. For example, indoline-based compounds have been designed to simultaneously inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways, demonstrating remarkable efficacy in preclinical models of inflammation.[10] Other derivatives have shown the ability to protect macrophage cells from oxidative stress and reduce the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 at nanomolar and even picomolar concentrations.[11]
Antibacterial and Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. The indoline scaffold has emerged as a promising nucleus for novel compounds active against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Beyond direct bactericidal or bacteriostatic activity, some indoline compounds function as resistance-modifying agents (RMAs), which act to restore the efficacy of existing antibiotics that have been compromised by bacterial resistance mechanisms.[12][13]
Quantitative Activity of Representative Indoline Derivatives
The following table summarizes the quantitative biological activity of several indoline-based compounds, illustrating the potency achievable with this scaffold.
| Compound/Drug Name | Target(s) | Therapeutic Area | Activity Metric (IC₅₀) | Reference |
| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | Oncology | 0.01 µM (VEGFR-2) | [1] |
| Nintedanib | VEGFR, FGFR, PDGFR | Oncology | 0.02 µM (VEGFR-2) | [1] |
| Compound 73 | 5-LOX / sEH | Inflammation | 0.41 µM (5-LOX), 0.43 µM (sEH) | [10] |
| Indoline-chalcone | Tubulin Polymerization | Oncology | 0.3 - 9 nM (MCF-7 cells) | [1] |
| 1-Arylsulfonyl Indoline | Tubulin, HDAC | Oncology | 49 nM (KB cells) | [9] |
Key Experimental Protocols
The discovery of bioactive indoline compounds relies on robust and reproducible experimental methodologies. Below are representative protocols for both the synthesis and biological evaluation of indoline derivatives.
Protocol: Synthesis of a 1-Acylindoline-5-sulfonamide Derivative
This protocol describes a common two-step process to create a functionalized indoline, demonstrating the scaffold's synthetic tractability.
Objective: To synthesize 1-acetylindoline-5-sulfonamide, a key intermediate for further diversification.
Materials:
-
Indoline-5-sulfonamide
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Standard workup and purification supplies (separatory funnel, silica gel, etc.)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve indoline-5-sulfonamide (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the solution while stirring. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-acetylindoline-5-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of this protocol is validated at each stage. TLC confirms the reaction's completion. The distinct washing steps in the workup remove specific impurities (excess base, unreacted acyl chloride). Final characterization by NMR and MS provides definitive structural proof and assesses purity.
Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol, based on established cellular models, evaluates the ability of indoline compounds to suppress inflammatory responses in macrophages.[11]
Objective: To quantify the anti-inflammatory effect of a test indoline compound by measuring its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test indoline compound, dissolved in DMSO (stock solution)
-
Griess Reagent for NO measurement
-
96-well cell culture plates, CO₂ incubator
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test indoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 pM to 10 µM). Include a "vehicle control" group treated with DMSO at the same final concentration. Incubate for 1 hour.
-
Inflammatory Stimulation: After the pre-treatment period, add LPS to each well (except for the "unstimulated control" group) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. The percentage of NO inhibition is calculated as: [1 - (NO_treated / NO_LPS_only)] * 100. Determine the IC₅₀ value of the compound.
-
Cytotoxicity Control (Self-Validation): Concurrently, run a parallel plate and perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death caused by the compound.
The Indoline Drug Discovery and Development Workflow
The journey of an indoline compound from a laboratory concept to a clinical therapeutic follows a structured, multi-stage process. This workflow is designed to systematically identify promising candidates and de-risk their development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indoline synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Nitroindoline Derivatives
Executive Summary: Nitroindoline derivatives have emerged as a cornerstone class of photoremovable protecting groups (PPGs), colloquially known as "caged compounds." Their utility is anchored in a unique set of physicochemical properties that permit the light-induced release of biologically active molecules with high spatiotemporal precision. This guide offers an in-depth exploration of these properties for researchers, medicinal chemists, and drug development professionals. We delve into the synthetic challenges, core physicochemical parameters such as lipophilicity (logP) and acidity (pKa), and the all-important photophysical characteristics that define their function. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing and optimizing nitroindoline derivatives in advanced research applications, from neuroscience to targeted drug delivery.
The Nitroindoline Scaffold: A Paradigm in Photochemical Control
The precise control over biological processes is a central goal in modern science. Photoremovable protecting groups (PPGs) are powerful chemical tools that allow researchers to initiate biological events by using light as an external, non-invasive trigger[1]. Among the various PPGs developed, the nitroindoline scaffold has garnered significant attention.
Key Advantages of the Nitroindoline Core
Nitroindoline-based cages, particularly 1-acyl-7-nitroindolines, offer a compelling combination of features:
-
Photochemical Efficiency: They exhibit efficient photolysis, often with respectable quantum yields, leading to the release of a caged substrate and the formation of a corresponding nitrosoindole byproduct[2][3].
-
Wavelength Versatility: These compounds are sensitive to both single-photon (UV-A light, ~350 nm) and two-photon (near-infrared light, ~710-830 nm) excitation[2][4]. This dual sensitivity is critical; two-photon absorption (TPA) dramatically improves spatial resolution by confining the uncaging event to the focal volume of a laser, enabling subcellular precision in complex biological tissues[4].
-
Chemical Stability: The caged compounds are typically stable under physiological conditions in the absence of light, preventing premature release of the active molecule.
-
Clean Photoproducts: In many cases, the photolysis of mono-nitroindolines is clean, yielding the desired released substrate and a single nitroso byproduct, which simplifies biological interpretation[3][4].
These properties have made nitroindoline derivatives indispensable in fields like neuroscience for the controlled release of neurotransmitters such as L-glutamate (e.g., MNI-glutamate) and GABA[4], as well as in materials science for photolithography[2].
Synthetic Considerations: Accessing the Core Scaffold
The physicochemical properties of a nitroindoline derivative are intrinsically linked to its structure, which is established during chemical synthesis. While various methods exist for synthesizing the indole core[5][6], the introduction of the nitro group and subsequent functionalization present unique challenges.
The synthesis of N-acyl-7-nitroindolines, the most common class of nitroindoline cages, can be challenging because the electron-withdrawing nitro group significantly reduces the nucleophilicity of the indoline nitrogen. This deactivation often necessitates the use of highly reactive acylating agents, such as acid chlorides, which may not be compatible with sensitive functional groups on the molecule to be caged[2]. These synthetic hurdles are a critical consideration in the design of novel nitroindoline-based tools and underscore the importance of developing more versatile and efficient synthetic routes[2].
Fundamental Physicochemical Descriptors
The biological and photochemical performance of a nitroindoline derivative is governed by its fundamental physicochemical properties. Understanding and measuring these parameters is essential for rational drug design and experimental application.
Lipophilicity (logP): The Solubility-Permeability Balance
Lipophilicity, quantified by the partition coefficient (logP), describes the distribution of a compound between an oily (n-octanol) and an aqueous phase. It is a critical determinant of a molecule's solubility, membrane permeability, and overall drug-likeness[7][8]. For caged compounds, a delicate balance is required: sufficient aqueous solubility to be used in physiological buffers, yet enough lipophilicity to cross cellular membranes if required.
This protocol provides a reliable, industry-standard method for determining the logP of a nitroindoline derivative.[9][10]
Rationale: The shake-flask method directly measures the partitioning of the analyte between two immiscible phases, providing a "gold standard" measurement of lipophilicity.[11][10] The use of pre-saturated solvents ensures that the measurement is not skewed by the mutual miscibility of n-octanol and water. HPLC analysis provides the sensitivity and specificity required for accurate quantification in each phase.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mixture of n-octanol and water (or a relevant buffer like PBS, pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the nitroindoline derivative in the organic (n-octanol) phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated aqueous phase (e.g., 5 mL) and a precise volume of the stock solution (e.g., 5 mL).
-
Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: Calculate logP using the following equation: logP = log10 ([Concentration]octanol / [Concentration]aqueous)
| Representative Nitroindoline Derivatives & Related Physicochemical Properties | | :--- | :--- | :--- | :--- | | Compound Class | Property | Typical Value/Observation | Significance | | General Nitroindolinones | Lipophilicity (XLogP3) | Varies (e.g., ~1.5 - 3.0) | Influences solubility and membrane permeability.[8] | | General Nitroindolinones | Water Solubility | Often low to moderate | A key parameter for biological applications.[8] | | Substituted 5-Nitroindoles | Bioavailability | Orally bioavailable scaffolds can be designed. | The physicochemical profile dictates oral absorption.[8] | | 1-Acyl-7-Nitroindolines | Polarity (TPSA) | Dependent on substituents | Affects interactions with biological targets and solvents. |
This table presents generalized data based on computational predictions and related structures to illustrate the range of properties.
Acidity/Basicity (pKa): The Critical Role of Ionization
The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. The ionization state of a molecule profoundly impacts its solubility, receptor binding, and cellular uptake[12]. For nitroindoline derivatives, the pKa of the indoline nitrogen or other functional groups can influence the compound's stability and photochemical behavior.
Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct and accurate measurement of the compound's acidic or basic strength.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the nitroindoline derivative in a suitable solvent (typically water or a co-solvent system like water/methanol) to create a solution of known concentration (e.g., 1 mM).[12]
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Begin stirring the solution. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[12]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest portion of the curve (the inflection point), which corresponds to 50% neutralization. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.
The Defining Feature: Photophysical and Photochemical Properties
The true utility of nitroindoline derivatives lies in their response to light. This section details the mechanism of photo-uncaging and the key parameters used to quantify its efficiency.
The Mechanism of Nitroindoline Photo-uncaging
The photolysis of 1-acyl-7-nitroindolines proceeds through a well-studied intramolecular redox reaction.
-
Photoexcitation: The process begins with the absorption of a photon (either UV or two NIR photons), which promotes the nitroindoline molecule to an electronically excited state.
-
Intramolecular Rearrangement: In the excited state, an oxygen atom from the ortho-nitro group abstracts a hydrogen atom from the benzylic C1-position of the indoline ring.
-
Intermediate Formation: This leads to the formation of an aci-nitro intermediate, which rapidly undergoes further rearrangement.
-
Cleavage and Release: The intermediate collapses, cleaving the N1-acyl bond. This liberates the caged molecule (as a carboxylic acid) and yields the final byproduct, a 7-nitrosoindoline derivative.[2][3]
// Nodes Start [label="1-Acyl-7-Nitroindoline\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Excited [label="Excited State", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; AciNitro [label="Aci-Nitro Intermediate", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Products [label="Released Carboxylic Acid\n+\n7-Nitrosoindoline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"];
// Edges Start -> Excited [label=" hν (Photon Absorption)"]; Excited -> AciNitro [label=" Intramolecular\nH-Abstraction"]; AciNitro -> Products [label=" Rearrangement &\nBond Cleavage"]; }
Figure 1. Simplified schematic of the photo-uncaging pathway for 1-acyl-7-nitroindoline derivatives.
Quantifying Photorelease: Quantum Yield (Φu) and Uncaging Cross-Section (δu)
To be effective, a caged compound must release its cargo efficiently. This efficiency is quantified by several key parameters.
-
Quantum Yield of Uncaging (Φu): This is the ratio of the number of molecules that undergo photolysis to the number of photons absorbed. A higher Φu indicates a more efficient conversion of light energy into chemical cleavage.[14]
-
Molar Absorption Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A high ε is desirable as it allows for activation with lower light intensities.
-
Two-Photon Absorption Cross-Section (σ2): This is the equivalent of ε for two-photon absorption processes and is typically measured in Goeppert-Mayer (GM) units.
-
Uncaging Action Cross-Section (δu): For two-photon uncaging, the most relevant measure of overall efficiency is the action cross-section, defined as δu = Φu * σ2. A δu value greater than 0.1 GM is generally considered useful for biological experiments.[4]
| Photophysical Properties of Key Nitroindoline-Caged Compounds | | :--- | :--- | :--- | :--- | | Compound | Parameter | Reported Value | Reference | | MNI-Glutamate | Two-Photon Uncaging Cross-Section (δu) | 0.06 GM at 720 nm |[4] | | DPNI-GABA | Photorelease Properties | Effective for GABA release in neuroscience. |[4] | | 5-bromo-7-nitroindoline-S-ethylthiocarbamate | Photolysis Wavelengths (1P / 2P) | 350 nm / 710 nm |[2] | | 4-methoxy-5,7-dinitroindolinyl-glutamate (MDNI-Glu) | Photolysis Efficiency (vs. MNI-Glu) | ~2x more sensitive to near-UV excitation. |[4] |
Note: While MNI-Glutamate's δu is modest, its high biological inertness at glutamate receptors allows it to be used at high concentrations, compensating for the inefficiency.[4]
Experimental Protocol: Monitoring Photolysis via UV-Vis Spectrophotometry[2]
Rationale: The nitroindoline chromophore and the resulting nitrosoindoline photoproduct have distinct UV-Visible absorption spectra. By monitoring the change in the spectrum over time during irradiation, one can directly observe the rate of photolysis and the formation of the photoproduct.
// Nodes Prep [label="1. Prepare Solution\n(e.g., 0.8 mM in MeCN/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; InitialSpec [label="2. Measure Initial Spectrum\n(t=0, Baseline)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Irradiate [label="3. Irradiate Sample\n(e.g., 350 nm Rayonet Reactor)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335"]; Aliquot [label="4. Take Aliquot\nat Time Interval (t=x)", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Measure [label="5. Measure UV-Vis Spectrum", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Loop [label="6. Repeat Steps 4-5\nUntil Reaction is Complete", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"]; Analyze [label="7. Analyze Spectral Changes\n(Plot Absorbance vs. Time)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];
// Edges Prep -> InitialSpec; InitialSpec -> Irradiate; Irradiate -> Aliquot [style=dashed]; Aliquot -> Measure; Measure -> Loop; Loop -> Aliquot [label="Continue\nIrradiation", style=dashed]; Loop -> Analyze [label="Reaction\nFinished"]; }
Figure 2. Standard experimental workflow for tracking the progress of a nitroindoline photolysis reaction.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the nitroindoline derivative in a suitable solvent (e.g., 4:1 acetonitrile/water) to a known concentration (e.g., 0.8 mM).[2]
-
Baseline Spectrum: Transfer the solution to a quartz cuvette and record its initial UV-Vis absorption spectrum (this is the t=0 time point).
-
Irradiation: Place the solution in a photochemical reactor (e.g., a Rayonet reactor equipped with 350 nm lamps) under controlled temperature conditions (e.g., 25 °C).[2]
-
Time-Course Monitoring: At regular time intervals, briefly remove the sample from the reactor, and record its UV-Vis spectrum.
-
Data Analysis: Overlay the spectra from all time points. The disappearance of the parent compound's absorption peak and the appearance of the photoproduct's peak can be plotted against time to determine the reaction kinetics.
The Critical Impact of Substituents
The electronic nature of substituents on the aromatic ring dramatically influences the photophysical properties.
-
Electron-Donating Groups: Strongly electron-donating groups can sometimes divert the excited state energy into non-productive pathways, rendering the compound inert to photolysis. For instance, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be photochemically inert.[3]
-
Electron-Withdrawing Groups: Additional electron-withdrawing groups, such as a second nitro group (e.g., in 5,7-dinitroindolines), can enhance the photolysis efficiency compared to mono-nitro analogs. However, this can sometimes come at the cost of cleaner reactions, leading to mixed photoproducts and a lower stoichiometry of release for the desired molecule.[3][4]
Electrochemical Behavior
The indole nucleus is inherently electroactive, and the presence of a nitro group adds a distinct redox signature to nitroindoline derivatives.[15]
The nitroaromatic group is readily reducible. In electrochemical studies, the first electron uptake often occurs at the nitro group, which can be reduced to a nitroso and then a hydroxylamine species.[16] This property is highly relevant in the context of drug development, particularly for creating hypoxia-activated prodrugs. In the low-oxygen (hypoxic) environment of tumors, cellular reductases can reduce the nitro group, triggering a chemical transformation that releases a cytotoxic agent.[17] Thus, the electrochemical potential of the nitro group is a key parameter in designing tumor-targeted therapies.
Conclusion and Future Outlook
The physicochemical properties of nitroindoline derivatives are a complex interplay of their molecular structure, electronic character, and interaction with their environment. Their lipophilicity and ionization state dictate their behavior in biological systems, while their unique photophysical characteristics make them premier tools for optical control of cellular processes. A thorough understanding and empirical determination of these properties are paramount for the successful design and application of new caged compounds.
Future research will undoubtedly focus on tuning these properties to overcome existing limitations. The development of nitroindoline derivatives with red-shifted absorption maxima (into the "biological window" for deeper tissue penetration), higher two-photon action cross-sections for greater efficiency, and improved aqueous solubility remains a key objective for chemists and biologists alike. As synthetic methods become more sophisticated, the creation of next-generation nitroindoline cages will continue to push the boundaries of what is possible in drug delivery, neuroscience, and beyond.
References
-
Gutiérrez, L., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]
-
Mishra, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
-
Rincón-Iglesias, M., et al. (2021). 7-Nitroindoline-derived caged compounds. ResearchGate. Available at: [Link]
-
Loomis, R. A., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]
-
Goyal, R. N., & Singh, S. P. (2012). Electrochemical Behavior of Biologically Important Indole Derivatives. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rojas-Vergara, S., et al. (2021). Partition coefficient determination of a series of isoindolines-2-substituted and its correlation with their antiproliferative activity on HeLa cells. ResearchGate. Available at: [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University. Available at: [Link]
-
Akyuz, S., et al. (2019). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Dergipark. Available at: [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. Available at: [Link]
-
Gryboś, A., & Wietecha-Posłuszny, R. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
-
Bamberger, M., & Konrad, D. B. (2020). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. Available at: [Link]
-
Papageorgiou, G., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules. Available at: [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Tadesse, S., et al. (2016). Nanosecond laser flash photolysis of a 6-nitroindolinospiropyran in solution and in nanocrystalline suspension under single excitation conditions. Photochemical & Photobiological Sciences. Available at: [Link]
-
Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences. Available at: [Link]
-
Patel, M. K., et al. (2021). Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. ResearchGate. Available at: [Link]
-
Gök, M. K., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dergipark. Available at: [Link]
-
Bielawska, K., et al. (2007). A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]
-
Khan, S. A., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Journal of Taibah University for Science. Available at: [Link]
-
de Oliveira, B. G., et al. (2021). Electrochemistry and Antioxidant Activities of Substituted Furanyl Nitrone: The Role of the Nitro Group. Chemistry – An Asian Journal. Available at: [Link]
-
Chen, J., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Available at: [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Methyl 6-nitroindoline-2-carboxylate: Starting Materials and Strategic Approaches
Introduction: The Strategic Importance of Methyl 6-nitroindoline-2-carboxylate
This compound is a pivotal intermediate in the field of medicinal chemistry and drug development. Its rigid bicyclic structure, featuring a nitro group for further functionalization and a carboxylic ester for amide bond formation, renders it a valuable building block for complex molecular architectures. Notably, this compound serves as a key precursor for the synthesis of the DNA-binding subunits of potent antitumor agents, including analogs of the natural products CC-1065 and the duocarmycins.[1][2] The indoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.
Strategic Decision-Making in Synthesis: Choosing the Right Starting Material
The synthesis of this compound can be broadly approached from two distinct and strategically different starting points: the direct functionalization of a pre-formed indoline core or a de novo construction of the bicyclic system from an acyclic precursor. Each approach offers a unique set of advantages and disadvantages, making the choice of starting material a critical first step in any synthetic campaign.
The two principal and commercially viable starting materials for the synthesis of this compound are:
-
Indoline-2-carboxylic acid: A direct precursor that requires functionalization of the aromatic ring.
-
L-phenylalanine: An inexpensive, chiral starting material for an enantioselective synthesis.
A third, more classical but less common approach, the Fischer indole synthesis, also presents a potential, albeit often lower-yielding, route.[3]
Route 1: Direct Nitration of Indoline-2-carboxylic Acid
This is arguably the most straightforward approach, leveraging a commercially available starting material and a well-established electrophilic aromatic substitution reaction. The synthesis proceeds in two key steps: nitration of the indoline ring followed by esterification of the carboxylic acid.
Causality Behind Experimental Choices
The core of this strategy lies in the regioselective nitration of the indoline-2-carboxylic acid. Under strongly acidic conditions (typically a mixture of concentrated nitric and sulfuric acids), the nitrogen atom of the indoline ring is protonated. This protonated species directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position relative to the nitrogen, which corresponds to the C6 position of the indoline ring.[3] While the 6-nitro isomer is the major product, the formation of the 5-nitro isomer as a significant byproduct is a common challenge that necessitates careful purification.[3]
Experimental Protocol: Synthesis of this compound from Indoline-2-carboxylic acid
Step 1: Nitration of Indoline-2-carboxylic acid
-
In a flask equipped with a stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a temperature of -5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at the same temperature.[3]
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
The resulting mixture of 5- and 6-nitroindoline-2-carboxylic acids can be separated by fractional crystallization or chromatography. Extraction with ethyl acetate can be used to separate the 5-nitro isomer. The aqueous phase is then adjusted to a pH of 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the 6-nitro isomer.[3]
Step 2: Esterification of 6-Nitroindoline-2-carboxylic acid
-
Suspend the purified 6-nitroindoline-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Summary: Direct Nitration Route
| Parameter | Value | Reference |
| Starting Material | Indoline-2-carboxylic acid | [3] |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | [3] |
| Typical Yield | ~72% for the 6-nitro isomer | [3] |
| Purity/Selectivity | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer that requires separation. | [3] |
| Advantages | Utilizes a commercially available starting material; relatively straightforward procedure. | [3] |
| Disadvantages | Produces isomeric mixtures requiring careful separation; harsh acidic conditions may not be suitable for all substrates. | [3] |
Workflow Diagram: Direct Nitration of Indoline-2-carboxylic Acid
Caption: Synthetic workflow for this compound via direct nitration.
Route 2: Chiral Pool Synthesis from L-phenylalanine
For applications where stereochemistry is critical, such as in the development of chiral drugs, an enantioselective synthesis is required. The use of L-phenylalanine as a starting material provides an elegant solution, leveraging the inherent chirality of this readily available and inexpensive amino acid.[1][4] This route leads to the synthesis of the biologically relevant (S)-enantiomer of this compound.
Causality Behind Experimental Choices
This multi-step synthesis begins with the dinitration of L-phenylalanine to produce 2,4-dinitro-L-phenylalanine.[1] This is followed by a bromination step. The key transformation is an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. The amino group of the dinitrophenylalanine derivative acts as a nucleophile, displacing a halide or nitro group on the aromatic ring to form the indoline ring system.[1] This cyclization proceeds with retention of the stereochemistry at the alpha-carbon of the original amino acid, resulting in a high enantiomeric excess of the (S)-isomer.[1][4]
Experimental Protocol: Synthesis of (S)-Methyl 6-nitroindoline-2-carboxylate from L-phenylalanine
Step 1: Nitration of L-phenylalanine to 2,4-Dinitro-L-phenylalanine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add L-phenylalanine while maintaining the temperature below 5 °C.[2]
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, keeping the temperature between 0-5 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[2]
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration to obtain 2,4-dinitro-L-phenylalanine.[2]
Step 2: Bromination of 2,4-Dinitro-L-phenylalanine
-
The 2,4-dinitro-L-phenylalanine is then subjected to bromination. This step is followed by intramolecular cyclization.[4]
Step 3: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic acid
-
To a mixture of water and potassium carbonate, add the crude 2-bromo-4-nitro-L-phenylalanine.[2]
-
Add a catalytic amount of copper(I) chloride.[2]
-
Reflux the mixture for 4 hours.[2]
-
Cool the reaction mixture and filter to remove any solids.[2]
-
Acidify the filtrate to pH 3-4 with 1 M HCl.[2]
-
Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.[2]
-
The crude product can be recrystallized to afford pure (S)-6-nitroindoline-2-carboxylic acid.[2]
Step 4: Esterification of (S)-6-Nitroindoline-2-carboxylic acid
-
The final esterification step is carried out as described in Route 1 to yield (S)-Methyl 6-nitroindoline-2-carboxylate.[1]
Data Summary: Chiral Pool Synthesis
| Parameter | Value | Reference |
| Starting Material | L-phenylalanine | [3][4] |
| Key Reagents | Urea nitrate/H₂SO₄ (nitration), Bromine, Intramolecular cyclization | [3] |
| Typical Overall Yield | ~53% | [4] |
| Purity/Selectivity | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer. | [3][4] |
| Advantages | Produces enantiomerically pure product; starts from an inexpensive chiral precursor. | [3][4] |
| Disadvantages | Multi-step synthesis with a moderate overall yield. | [3] |
Workflow Diagram: Chiral Pool Synthesis from L-phenylalanine
Caption: Enantioselective synthesis of (S)-Methyl 6-nitroindoline-2-carboxylate.
Alternative and Emerging Synthetic Strategies
While the two routes detailed above are the most established, other synthetic strategies have been explored. The Fischer indole synthesis , a classical method for constructing indole rings, can be adapted for the synthesis of nitroindoles.[3] This typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. For instance, the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate can be used to synthesize 5-nitroindole-2-ethyl carboxylate, which could potentially be adapted for the 6-nitro isomer.[5] However, this method is often less direct and may result in lower yields compared to the previously described routes.[3]
More modern, transition-metal-free methods for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds are also being developed, offering potentially more efficient and environmentally friendly alternatives.[6]
Conclusion: A Strategic Choice Based on Synthetic Goals
The choice of starting material for the synthesis of this compound is a strategic decision that should be guided by the specific requirements of the research or development program.
-
For applications where racemic material is acceptable and a more direct route is desired, the direct nitration of indoline-2-carboxylic acid is a viable and efficient option, provided that a robust method for isomer separation is in place.
-
When enantiopurity is paramount, the chiral pool synthesis from L-phenylalanine is the superior strategy, delivering the desired (S)-enantiomer with high fidelity, albeit through a longer synthetic sequence.
References
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.
- Methyl 6-nitroindoline-2-carboxyl
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. Benchchem.
- Improved process for the preparation of methyl 2-oxoindoline-6-carboxyl
- The preparation method of 5-nitroindole-2-carboxylic acid.
- Synthesis of 2-indolinone derivatives.
- Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. This compound | 428861-43-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Strategic Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate to Methyl 6-nitroindole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the chemical dehydrogenation of methyl 6-nitroindoline-2-carboxylate, a critical transformation for accessing the corresponding indole scaffold. Indole derivatives are paramount in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delves into the mechanistic underpinnings of indoline-to-indole aromatization and presents two robust, field-proven protocols utilizing 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and activated Manganese Dioxide (MnO₂). We offer detailed, step-by-step experimental procedures, data interpretation, troubleshooting advice, and safety considerations to ensure reproducible and high-yield synthesis of this valuable intermediate.
Scientific Rationale and Strategic Importance
The conversion of an indoline (a 2,3-dihydroindole) to an indole is a classic aromatization reaction. This transformation is of significant strategic importance in multi-step syntheses. The indoline core, with its higher electron density compared to indole, can be a more suitable substrate for certain electrophilic substitution reactions.[1] Following substitution, a dehydrogenation step re-establishes the aromatic indole ring system, which is a privileged scaffold in a vast array of biologically active compounds.[2] The target molecule, methyl 6-nitroindole-2-carboxylate, is a key precursor for aminoindoles, which are integral building blocks for DNA-interactive agents and other pharmaceuticals.[3]
The dehydrogenation process involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring. This can be achieved through various oxidative methods. The choice of oxidant is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and scalability.
Mechanistic Considerations
The dehydrogenation of indolines can proceed through different mechanisms depending on the chosen reagent.
-
With DDQ (a high-potential quinone): The reaction is believed to initiate with the formation of a charge-transfer complex between the electron-rich indoline and the electron-accepting DDQ. This is followed by a rate-determining hydride transfer from the indoline to the DDQ, generating a carbocation intermediate and the reduced hydroquinone form of DDQ. A subsequent rapid proton transfer leads to the formation of the indole and the fully reduced DDQH₂.[4] The strong driving force for this reaction is the formation of the stable aromatic indole ring.[5]
-
With Manganese Dioxide (MnO₂): The dehydrogenation with activated MnO₂ occurs on the surface of the solid oxidant. The reaction mechanism is thought to involve a series of single-electron transfers. The indoline adsorbs onto the MnO₂ surface, followed by sequential removal of hydrogen atoms, ultimately leading to the formation of the indole product and manganese(II) oxide. The efficacy of this reagent is highly dependent on its method of preparation and activation.[6]
Comparative Analysis of Dehydrogenation Reagents
A summary of common dehydrogenating agents for the conversion of indolines to indoles is presented below. For the specific transformation of this compound, DDQ and MnO₂ are particularly effective.[3][7]
| Reagent | Key Advantages | Key Considerations |
| DDQ | High reactivity, often proceeds at room temperature, reliable for a wide range of substrates. | Stoichiometric amounts are required, can be expensive, workup involves removal of DDQH₂, toxic. |
| MnO₂ | Inexpensive, heterogeneous (easy to remove by filtration), generally mild conditions. | Requires an excess of reagent (often 5-20 equivalents), reactivity can be variable depending on the source and activation of the MnO₂, reactions can be slower. |
| Pd/C | Catalytic amounts needed, clean reaction with H₂ as the only byproduct (in transfer hydrogenation). | May not be suitable for substrates with reducible functional groups (like the nitro group in the target molecule), risk of catalyst poisoning, requires elevated temperatures.[6] |
Experimental Protocols
The following protocols provide detailed procedures for the dehydrogenation of this compound. The starting material can be synthesized by the nitration of indoline-2-carboxylic acid followed by esterification.[3][8]
Protocol 1: Dehydrogenation using DDQ
This method is highly reliable and generally provides high yields.[3][7]
Materials and Reagents:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexane (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of DDQ (1.1-1.2 eq) in DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot. The reaction is typically complete within 2-4 hours. A color change from deep red/brown to a lighter yellow is often observed as the DDQ is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure methyl 6-nitroindole-2-carboxylate.[9]
Protocol 2: Dehydrogenation using Activated MnO₂
This protocol offers a more cost-effective and operationally simpler alternative, with the main advantage being the easy removal of the spent oxidant by filtration.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Celite® (diatomaceous earth)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Addition of Oxidant: Add activated MnO₂ (5-10 eq by weight) to the suspension. The exact amount may need optimization depending on the activity of the MnO₂.
-
Reaction Conditions: Stir the mixture vigorously at room temperature or reflux (40-110 °C depending on the solvent). Monitor the reaction by TLC. This reaction may take longer than the DDQ method, typically 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the MnO₂ and other manganese salts. Wash the filter cake thoroughly with additional DCM or ethyl acetate.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography as described in Protocol 1.
Visualized Workflow and Chemical Transformation
The general workflow for the synthesis and purification is outlined below.
Caption: Dehydrogenation Reaction Scheme.
Characterization of Methyl 6-nitroindole-2-carboxylate
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum upon aromatization is the disappearance of the aliphatic protons at C2 and C3 of the indoline ring and the appearance of a new aromatic proton signal for the C3-H of the indole ring. The chemical shifts and coupling constants of the aromatic protons on the benzene ring will also be altered.
-
¹³C NMR Spectroscopy: The carbon signals for C2 and C3 will shift from the aliphatic region to the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of methyl 6-nitroindole-2-carboxylate (C₁₀H₈N₂O₄), which is 2 mass units less than the starting material.
-
Thin Layer Chromatography (TLC): The indole product is typically more conjugated and often shows a different Rƒ value and UV activity compared to the indoline starting material.
Troubleshooting and Safety Precautions
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant, low reactivity of MnO₂, low temperature. | Add more oxidant in portions. For MnO₂, try a different batch or activate it by heating. Increase the reaction temperature. |
| Formation of Side Products | Over-oxidation, reaction with other functional groups. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use milder conditions if possible. |
| Difficult Purification | Streaking on TLC plate, inseparable impurities. | The product might be acidic; add a small amount of triethylamine to the chromatography eluent. Ensure the crude product is thoroughly dry before loading onto the column. |
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DDQ is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Quench any residual DDQ with sodium bisulfite solution before disposal.
-
Dichloromethane and toluene are volatile and harmful solvents. Handle with care.
References
- Gribble, G. W. (2010). Indoline Dehydrogenation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Kim, J., et al. (2015). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Chemical Communications. [Link]
- Yamai, Y., et al. (2017). SYNTHESIS OF 3-SUBSTITUTED 2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
National Center for Biotechnology Information. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. PubMed. [Link]
- ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
-
Jansen, A. B. A., Johnson, J. M., & Surtees, J. R. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed). [Link]
-
Ślusarczyk, M., & Tabin, P. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 32(16), 2577–2583. [Link]
-
Li, B., Wendlandt, A., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Journal of the American Chemical Society, 141(5), 2129–2136. [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.
Sources
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 6-Nitroindoles: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 6-Nitroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of natural products and synthetic drugs.[1] Among its many derivatives, the 6-nitroindole moiety stands out as a critical building block in the synthesis of complex bioactive molecules. The nitro group, a powerful electron-withdrawing substituent, not only modulates the electronic properties of the indole ring but also serves as a versatile synthetic handle for further functionalization. This dual role makes 6-nitroindoles highly valuable precursors for a range of therapeutic agents, including potent antitumor compounds.[2] For instance, the reduction of the nitro group to an amine is a key step in the synthesis of the DNA-binding subunits of natural products like CC-1065 and duocarmycin.[2]
This guide provides an in-depth exploration of the primary synthetic routes to functionalized 6-nitroindoles, offering both mechanistic insights and detailed, field-tested protocols. We will delve into classical methods that have stood the test of time and explore modern, innovative strategies that offer enhanced efficiency and regioselectivity.
Classical Approaches to the 6-Nitroindole Core
While numerous methods exist for indole synthesis, their application to nitro-substituted systems often requires careful optimization. The following classical reactions have been successfully adapted for the preparation of 6-nitroindoles.
The Fischer Indole Synthesis: A Time-Honored Strategy
Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental methods for indole synthesis.[3] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4] The mechanism proceeds through a phenylhydrazone intermediate, which undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[5]
Causality Behind Experimental Choices: The choice of acid catalyst is crucial. Protic acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids such as zinc chloride are commonly employed. The reaction temperature is also a critical parameter that needs to be carefully controlled to minimize side reactions.
Visualizing the Fischer Indole Synthesis:
Caption: The Fischer Indole Synthesis mechanism for 6-nitroindoles.
Modern Methodologies: Advancing Efficiency and Scope
Recent advancements in organic synthesis have led to the development of novel methods for constructing the 6-nitroindole scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance.
Transition-Metal-Free Synthesis: A Greener Approach
A notable modern approach involves the cesium carbonate (Cs₂CO₃)-promoted synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[1][6] This method is highly regioselective and proceeds under transition-metal-free conditions, which is advantageous for applications in medicinal chemistry where metal contamination can be a concern.[6] The reaction facilitates the formation of two new C-C and C-N bonds in a single step.[1]
Visualizing the Transition-Metal-Free Synthesis:
Caption: Transition-metal-free synthesis of functionalized 6-nitroindoles.
Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[7] This method offers a high degree of regioselectivity and is tolerant of a wide range of functional groups.[7] While the direct application to commercially available 4-nitro-2-haloanilines can be challenging, modifications and optimization of this reaction provide a viable route to functionalized 6-nitroindoles. The regioselectivity of the Larock synthesis can be influenced by the steric and electronic properties of the substituents on the alkyne.[8]
Direct C-H Functionalization: The Frontier of Indole Synthesis
Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules.[9] For the indole scaffold, C-H functionalization typically occurs at the C2 or C3 positions of the pyrrole ring. However, recent strategies involving directing groups have enabled the selective functionalization of the less reactive C4-C7 positions on the benzene ring, opening new avenues for the synthesis of uniquely substituted 6-nitroindoles.[9]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a ketone/aldehyde under acidic conditions.[3][4] | Well-established, readily available starting materials. | Can require harsh acidic conditions and high temperatures; limited functional group tolerance. | Moderate to Good |
| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent.[10][11] | Particularly useful for 7-substituted indoles.[12] | Requires stoichiometric amounts of Grignard reagent; can have substrate limitations. | Moderate |
| Transition-Metal-Free | Cs₂CO₃-promoted reaction of enaminones and nitroaromatics.[1][6] | Mild, metal-free conditions; high regioselectivity.[6] | Substrate scope may be limited to specific enaminones and nitroaromatics. | Moderate to Good |
| Larock Indole Synthesis | Palladium-catalyzed reaction of an o-haloaniline and an alkyne.[7] | High regioselectivity; good functional group tolerance.[7] | Requires a pre-functionalized haloaniline; potential for catalyst poisoning by the nitro group. | Good to Excellent |
| C-H Functionalization | Direct modification of C-H bonds, often with a directing group.[9] | High atom economy; avoids pre-functionalization. | Site-selectivity can be challenging; may require specialized catalysts and directing groups. | Variable |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Nitroindole
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 4-nitrophenylhydrazine hydrochloride (10 mmol) and pyruvic acid (11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 6-nitroindole.
Self-Validation: The product can be characterized by its melting point (141-145 °C) and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Protocol 2: Transition-Metal-Free Synthesis of a Functionalized 6-Nitroindole
Materials:
-
A suitable enaminone (1.0 mmol)
-
A substituted nitroaromatic compound (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a stirred solution of the enaminone in DMSO, the nitroaromatic compound and cesium carbonate are added.
-
The reaction mixture is heated at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Self-Validation: Characterization of the purified product by NMR and mass spectrometry will confirm the structure and purity.
Conclusion and Future Outlook
The synthesis of functionalized 6-nitroindoles continues to be an area of active research, driven by the importance of these compounds in drug discovery. While classical methods like the Fischer indole synthesis remain relevant, modern approaches such as transition-metal-free reactions and direct C-H functionalization offer significant advantages in terms of efficiency, sustainability, and the ability to generate novel molecular architectures. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more innovative and powerful methods for the construction of this valuable heterocyclic scaffold to emerge.
References
-
Ge, D., Sun, L., Yu, Z., Luo, X., Xu, P., & Shen, Z. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(7), 1493-1499. [Link]
-
Kumar, A., Singh, A., Kumar, S., Kumar, V., & Kumar, V. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Lin, Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
Dalpozzo, R. (2012). Bartoli Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 209-228). John Wiley & Sons, Inc. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Synthesis and Properties of 2-Amino-6-nitroindoles. In Heterocycles in Life and Society (pp. 149-150). John Wiley & Sons, Ltd. [Link]
-
Dunn, P. J., et al. (2007). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Chemical Society Reviews, 36(1), 4-37. [Link]
-
Ge, D., Sun, L., Yu, Z., Luo, X., Xu, P., & Shen, Z. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. [Link]
-
Lin, Y. H., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of 4- and 6-Substituted Nitroindoles. European Journal of Organic Chemistry, 2004(7), 1435-1449. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Sridharan, V., et al. (2011). ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. ChemInform, 42(31). [Link]
-
Terent'ev, P. B., et al. (1979). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-, AND 6-NITROINDOLES. Chemistry of Heterocyclic Compounds, 15(3), 282-285. [Link]
-
Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
-
Catellani, M. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-35). Springer, Berlin, Heidelberg. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indole. PubChem. Retrieved from [Link]
-
Sugino, K., Yoshimura, H., Nishikawa, T., & Isobe, M. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Nitroindole. NIST Chemistry WebBook. Retrieved from [Link]
-
Díaz-Gálvez, J., et al. (2023). Selective C−H Bond Functionalization of Unprotected Indoles by Donor-Acceptor Carbene Insertion. Advanced Synthesis & Catalysis, 365(13), 2216-2224. [Link]
-
Bagley, M. C., et al. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(10), 3461-3475. [Link]
-
Wang, X., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]
-
G. L. Patrick. (2017). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 60(1), 17-29. [Link]
-
Modern Synthetic Methods - 6 Latest Version. (n.d.). Scribd. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Hughes, D. L. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Li, J., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5543. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]
-
Li, B. J., & Shi, Z. J. (2012). C-H Functionalization of indoles and oxindoles through CDC reactions. Chemical Society Reviews, 41(17), 5588-5599. [Link]
-
Semproni, M. J., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
de la Mora-Vargas, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
-
Short, M. A., Blackburn, J. M., & Roizen, J. L. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Duke University. [Link]
-
Popiołek, Ł., & Rzymowska, J. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 29(3), 484. [Link]
-
Marion, N., et al. (2006). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Chemical Communications, (18), 1956-1958. [Link]
-
Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27354-27358. [Link]
-
Chemistry with Dr. S. S. (2024, December 16). Bartoli Indole Synthesis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]
Sources
- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DSpace [diposit.ub.edu]
- 8. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Esterification of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Nitroindoline-2-carboxylate Esters
6-Nitroindoline-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its derivatives are key intermediates in the synthesis of potent antitumor agents, most notably analogues of the CC-1065 and duocarmycin families of natural products.[1] These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA. The indoline core serves as the DNA-binding subunit, and the ester functionality at the 2-position offers a versatile handle for synthetic elaboration and prodrug strategies. The esterification of 6-nitroindoline-2-carboxylic acid is, therefore, a fundamental transformation in the development of novel cancer therapeutics. This guide provides detailed protocols and scientific rationale for two robust esterification methods: the classic Fischer-Speier Esterification and the mild Steglich Esterification.
Choosing the Right Path: A Comparative Overview of Esterification Strategies
The selection of an appropriate esterification method depends on the stability of the substrate, the desired scale of the reaction, and the steric and electronic properties of the alcohol. The presence of the nitro group makes the indoline ring electron-deficient, which can influence the reactivity of the carboxylic acid.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Alcohol (in excess, as solvent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Alcohol, Coupling Agent (DCC or EDC), Nucleophilic Catalyst (DMAP) |
| Conditions | High temperature (reflux) | Mild (0 °C to room temperature) |
| Advantages | Inexpensive reagents, suitable for large-scale synthesis, simple procedure. | Broad substrate scope (including acid-sensitive and sterically hindered alcohols), high yields under mild conditions. |
| Disadvantages | Harsh acidic conditions can lead to side reactions or degradation of sensitive substrates. Reversible reaction requires driving the equilibrium. | More expensive reagents, formation of byproducts (e.g., DCU) that require careful removal. Potential for N-acylurea side product formation.[2] |
| Best Suited For | Simple, unhindered primary and secondary alcohols. | Acid-sensitive substrates, tertiary alcohols, and when mild conditions are paramount. |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[3][4][5][6]
Reaction Mechanism: The Role of Acid Catalysis
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, followed by deprotonation to yield the ester and regenerate the acid catalyst.[4][7]
Sources
Troubleshooting & Optimization
"stability and storage of Methyl 6-nitroindoline-2-carboxylate"
Welcome to the technical support guide for Methyl 6-nitroindoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. As a key intermediate in the synthesis of various biologically active molecules, including analogs of potent antibiotics, understanding its chemical behavior is critical for experimental success.[1][2] This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its molecular structure, which contains three key functionalities: an indoline ring, a nitro group, and a methyl ester. Each of these presents potential pathways for degradation:
-
Oxidation (Dehydrogenation): The indoline ring is susceptible to oxidation, which converts it to the more stable aromatic indole ring.[1] This is a thermodynamically favorable process and can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid.
-
Thermal Decomposition: Organic nitro compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[3] While this compound is not classified as an explosive, prolonged exposure to high temperatures should be avoided.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: Based on the chemical properties of indoline and nitroaromatic compounds, the following storage conditions are recommended to maximize shelf-life:
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen to prevent oxidative dehydrogenation to the corresponding indole. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents potential photodegradation initiated by UV or visible light. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption, which can facilitate hydrolysis, and limits exposure to air.[4][5] |
Q3: I've noticed a color change in my solid sample of this compound over time. What could be the cause?
A3: A gradual color change, often to a more yellowish or brownish hue, is a common indicator of degradation. The most likely cause is the slow oxidation of the indoline ring to the corresponding indole derivative, Methyl 6-nitroindole-2-carboxylate. Indole compounds are often more colored than their indoline precursors due to the extended aromatic system. The formation of other minor degradation products can also contribute to the color change.
Q4: My compound is showing poor solubility in a particular solvent. Are there any recommendations?
A4: this compound is generally soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. It has limited solubility in less polar solvents like hexanes and is sparingly soluble in water. If you are experiencing solubility issues, consider the following:
-
Gentle warming: Gently warming the solution may aid dissolution. However, avoid excessive heat to prevent thermal degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Solvent selection: If working in a protic solvent like methanol or ethanol, be aware that the rate of ester hydrolysis can be increased, especially if any acidic or basic impurities are present.
II. Troubleshooting Guides
This section provides systematic approaches to troubleshoot common experimental issues encountered with this compound.
Issue 1: Unexpected Peaks in LC-MS or NMR Analysis
-
Symptom: Appearance of new peaks in your analytical data that were not present in the initial analysis of the compound.
-
Potential Causes & Troubleshooting Steps:
-
Oxidation: A peak corresponding to the mass of the dehydrogenated indole derivative (M-2) is a strong indicator of oxidation.
-
Verification: Check the mass spectrum for a peak at the expected m/z of Methyl 6-nitroindole-2-carboxylate.
-
Solution: Purge stock solutions with an inert gas and store them under an inert atmosphere. Avoid prolonged exposure of the solid or solutions to air.
-
-
Hydrolysis: A peak corresponding to the mass of the carboxylic acid (M-14) suggests hydrolysis of the methyl ester.
-
Verification: Analyze the sample by LC-MS. The carboxylic acid will have a different retention time and the expected mass change.
-
Solution: Ensure that solvents are anhydrous and free of acidic or basic contaminants. If using a buffer, maintain a neutral pH.
-
-
Issue 2: Inconsistent Reaction Yields
-
Symptom: A significant drop in the yield of a reaction where this compound is a starting material.
-
Potential Causes & Troubleshooting Steps:
-
Purity of the Starting Material: The compound may have degraded during storage.
-
Verification: Re-analyze the purity of your starting material by HPLC, LC-MS, or NMR before use.
-
Solution: If degradation is observed, repurify the compound if possible, or use a fresh batch.
-
-
Incompatible Reagents: The reaction conditions may be causing degradation.
-
Verification: Review your reaction scheme for the presence of strong oxidizing agents, strong acids or bases, or high temperatures.
-
Solution: If possible, modify the reaction conditions to be milder. For example, if performing an oxidation on another part of the molecule, choose a selective reagent that will not affect the indoline ring.
-
-
III. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Quickly weigh the desired amount of the solid in a clean, dry vial. Minimize the time the container is open to the air.
-
Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., dichloromethane, ethyl acetate).
-
Inert Atmosphere: If the solution is to be stored, gently bubble argon or nitrogen through the solution for 1-2 minutes to remove dissolved oxygen.
-
Storage: Tightly cap the vial, wrap it in aluminum foil to protect it from light, and store it at the recommended temperature (-20°C for long-term).
Protocol 2: Monitoring Compound Stability
This protocol can be used to assess the stability of the compound under your specific experimental conditions.
-
Sample Preparation: Prepare several identical solutions of the compound in the solvent system of interest.
-
Stress Conditions: Expose each sample to a different condition (e.g., room temperature on the benchtop, 40°C in a heating block, exposure to UV light). Keep one sample stored under ideal conditions as a control.
-
Time Points: At regular intervals (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by a suitable method, such as HPLC with UV detection or LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound and the formation of any new peaks over time to determine the rate and pathway of degradation under each condition.
IV. Visualizations
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the purity of the compound.
Caption: Workflow for diagnosing and addressing compound purity issues.
V. References
-
Yamai, Y., et al. (2017). t-BUTYL 3-ALKKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(2), 1221-1231.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]
-
ACS Publications. (2015). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
Sources
"preventing tar formation in Skraup synthesis of quinolines"
Welcome to the technical support resource for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges, with a primary focus on preventing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
Tar formation is one of the most significant challenges in the Skraup synthesis. The primary cause is the polymerization of acrolein, a key intermediate.[1] The reaction involves the dehydration of glycerol using concentrated sulfuric acid to form acrolein.[2][3] This process is highly exothermic and occurs under harsh acidic conditions, which promotes the rapid, uncontrolled polymerization of the reactive acrolein intermediate before it can successfully react with the aniline derivative to form the desired quinoline product.[1][4]
Q2: My reaction is extremely vigorous and often uncontrollable. Why does this happen and how is it related to tarring?
The Skraup synthesis is notoriously violent and exothermic.[3][5] This violence is a direct consequence of the rapid, acid-catalyzed dehydration of glycerol to acrolein, which releases a significant amount of heat.[3] This surge in temperature accelerates all reaction rates, including the undesirable polymerization of acrolein, leading to extensive tar formation and, in severe cases, the ejection of material from the reaction vessel.[6][7] Controlling this initial exotherm is the most critical step in minimizing tar and ensuring a safe procedure.
Q3: How does the choice of oxidizing agent impact tar formation and reaction safety?
The oxidizing agent is essential for the final aromatization step, converting the 1,2-dihydroquinoline intermediate into the stable quinoline ring system.[1]
-
Nitrobenzene: Traditionally used, it can also act as a solvent. However, its use can contribute to the violence of the reaction.[1][5]
-
Arsenic Acid / Arsenic Pentoxide: These are often cited as producing a less violent reaction compared to nitrobenzene, offering better control.[5]
-
Milder Oxidants: Modern modifications may use milder and safer oxidizing agents. Some protocols have successfully employed iodine or even leveraged ionic liquids that make an external oxidant unnecessary.[8][9]
Q4: Can I use additives to moderate the reaction?
Yes, moderators are crucial for controlling the reaction rate. Ferrous sulfate (FeSO₄) is the most common additive.[3][5] It is believed to function as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, which helps to manage heat evolution and prevent thermal runaways.[6][7] Boric acid has also been used to achieve a similar moderating effect.[3][9]
Troubleshooting Guide: From Tar to Product
This section provides detailed solutions to specific problems encountered during the Skraup synthesis.
Problem 1: Excessive Tar Formation and a Violent, Uncontrolled Reaction
This is the most common failure mode. It indicates that the rate of acrolein formation and its subsequent polymerization is far exceeding the rate of its consumption in the desired reaction pathway.
-
Uncontrolled Exotherm: Rapid addition of reagents or overly aggressive heating.
-
Lack of a Moderator: The reaction proceeds too quickly without a rate-controlling agent.
-
High Local Concentrations: Poor mixing leading to "hot spots" where polymerization initiates.
The diagram below illustrates the critical branch point where the reaction can either proceed toward the desired quinoline product or divert to form tar.
Caption: Competing reaction pathways in the Skraup synthesis.
This protocol incorporates best practices for controlling the reaction and minimizing polymerization.
Step 1: Reagent Premixing and Order of Addition
-
Crucial Insight: The order of addition is critical to prevent a premature, violent reaction. Never add sulfuric acid to the glycerol/aniline mixture without the moderator present.[6]
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the aniline and finely powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Begin vigorous stirring to ensure the ferrous sulfate is well-dispersed.
-
Add the glycerol. A homogeneous mixture is essential before heating.[6]
-
Cool the flask in an ice-water bath.
Step 2: Controlled Acid Addition
-
Causality: Sulfuric acid is the catalyst for the dehydration of glycerol. Its slow addition to a cooled, well-stirred mixture is paramount for controlling the initial exotherm.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel over a period of 30-60 minutes.
-
Maintain the internal temperature below a manageable point, ensuring the reaction does not run away. Efficient stirring is vital to dissipate heat.[1]
Step 3: Controlled Heating
-
Once the acid addition is complete, slowly and carefully heat the mixture. The reaction is often initiated at a specific temperature, after which the heat source may need to be removed temporarily to control the exotherm.[6]
-
Maintain the reaction at a gentle reflux according to the specific substrate requirements, typically in the range of 130-160°C.[10]
Step 4: Work-up to Remove Tar
-
After the reaction is complete (monitored by TLC), allow the mixture to cool.
-
Carefully pour the cooled, viscous mixture onto crushed ice. This helps to dilute the acid and precipitate some of the tarry materials.
-
Neutralize the solution by the slow and careful addition of a concentrated base (e.g., NaOH solution) while cooling in an ice bath. This step is also highly exothermic. The goal is to make the solution strongly basic to liberate the quinoline product as a free base.[1]
-
The quinoline can then be isolated from the neutralized mixture, which contains precipitated tars and inorganic salts, typically via steam distillation.[6]
Problem 2: Low Yield Despite Controlled Reaction
Even when the reaction is not violent, yields can be disappointing. This often points to suboptimal conditions or an inefficient oxidizing agent.
Caption: Decision workflow for troubleshooting low yields.
The following table summarizes key variables that can be adjusted to improve yield and reduce byproducts.
| Parameter | Standard Condition | Optimized Approach & Rationale | Key References |
| Glycerol Quality | USP Grade (~5% water) | Use "Dynamite" grade glycerol (<0.5% water). Water interferes with the dehydration step, lowering the concentration of acrolein and reducing yield. | [6] |
| Oxidizing Agent | Nitrobenzene | Consider arsenic acid for a less violent reaction or iodine for a milder alternative. This can provide a better balance between oxidation efficiency and reaction control. | [5][10] |
| Acid Concentration | High excess of H₂SO₄ | Reducing the equivalents of sulfuric acid can sometimes lead to a cleaner reaction, although this must be optimized for each substrate. | [10] |
| Heating Method | Conventional (Oil Bath) | Microwave irradiation has been shown to reduce reaction times and increase yields, potentially by minimizing the time available for side reactions. | [8] |
| Solvent/Catalyst | Concentrated H₂SO₄ | The use of ionic liquids as both solvent and catalyst can create a less harsh environment, significantly reducing tar formation and in some cases eliminating the need for an external oxidant. | [8] |
References
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
Making quinoline - the Skraup synthesis. (2021, August 24). YouTube. [Link]
-
Mansour, T. S. (2019). The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Devan, N. (2000). Skraup reaction process for synthesizing quinolones.
-
McCann, L. C., & Leadbeater, N. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]
-
Wikipedia contributors. (2023, August 29). Skraup reaction. Wikipedia. [Link]
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1812. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Nitroindoline and 5-Nitroindoline for Drug Development Professionals
Abstract
6-Nitroindoline and 5-Nitroindoline are pivotal building blocks in medicinal chemistry, serving as precursors to a multitude of pharmacologically active agents, including potent antitumor compounds. While structurally similar, the positional isomerism of the nitro group imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity. This guide provides a comprehensive comparison of these two isomers, moving beyond a simple list of reactions to explain the underlying chemical principles that govern their behavior. We will dissect their electronic architecture, compare their reactivity in key synthetic transformations, and provide validated experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and synthetic route design.
Part 1: The Electronic and Steric Landscape: Why Position Matters
The reactivity of an aromatic system is fundamentally dictated by the electron density of the ring and the steric accessibility of its reactive sites. In the case of nitroindolines, the strongly electron-withdrawing nitro group (-NO₂) is the primary determinant of their chemical character. Its influence is exerted through two main electronic mechanisms: the resonance effect (-M) and the inductive effect (-I). The critical difference between the 5-nitro and 6-nitro isomers lies in how these effects are transmitted through the fused ring system.
In 5-nitroindoline , the nitro group is in a para-like position relative to the indoline nitrogen (N-1). This alignment allows for direct resonance delocalization of the nitrogen's lone pair of electrons across the benzene ring and into the nitro group. This conjugation significantly reduces the electron density at N-1, making it a much weaker nucleophile. It also strongly deactivates the C-7 position, which is ortho to the nitro group.
Conversely, in 6-nitroindoline , the nitro group is in a meta-like position relative to N-1. Consequently, there is no direct resonance conjugation between the N-1 lone pair and the nitro group. While the nitro group still deactivates the entire molecule through its powerful inductive effect, its deactivating resonance effect is not felt as strongly at the N-1 position. This leaves the N-1 lone pair more localized and therefore more nucleophilic compared to the 5-nitro isomer.
Figure 1: Electronic differences between 5- and 6-nitroindoline.
Part 2: A Head-to-Head Comparison of Chemical Reactivity
The electronic differences outlined above have profound implications for how these isomers behave in common synthetic transformations.
N-Functionalization (Acylation & Alkylation)
The nucleophilicity of the indoline nitrogen (N-1) is paramount for N-functionalization reactions, such as acylation or alkylation. This is a common step in drug synthesis to introduce side chains or linkers.
Expertise & Experience: Based on the electronic principles, 6-nitroindoline is the superior substrate for N-functionalization. Its more nucleophilic nitrogen reacts more readily and under milder conditions than the electronically impoverished nitrogen of 5-nitroindoline. Attempting to force N-acylation on 5-nitroindoline often requires harsher reagents (e.g., acid chlorides) and stronger bases, which can compromise other functional groups in a complex molecule.[1]
Comparative Data: Predicted Relative Reactivity
| Reaction Type | Substrate | Predicted Relative Rate | Causality |
| N-Acylation | 6-Nitroindoline | ++++ | N-1 lone pair is more localized and nucleophilic (Inductive effect only). |
| 5-Nitroindoline | + | N-1 lone pair is delocalized by resonance with the nitro group, reducing nucleophilicity. |
Electrophilic Aromatic Substitution (EAS)
Further substitution on the benzene ring, such as halogenation, is another key transformation. Here, the interplay between the directing effects of the two existing substituents—the activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group—is critical.
Expertise & Experience: Both rings are significantly deactivated towards electrophilic attack due to the potent -M/-I effects of the nitro group.[2][3] However, subtle differences in regioselectivity are expected.
-
For 6-nitroindoline , the N-1 is an ortho-, para- director, and the C-6 nitro group is a meta- director. Both groups direct incoming electrophiles to the C-7 and C-5 positions. The C-7 position is generally favored due to less steric hindrance.
-
For 5-nitroindoline , the N-1 directs to C-7 (ortho) and C-5 (occupied). The C-5 nitro group directs to C-7 and C-4. Therefore, substitution is strongly directed to the C-7 position.
Overall, the 5-nitroindoline ring is expected to be more deactivated towards EAS than the 6-nitroindoline ring due to the more effective resonance deactivation.
Comparative Data: Predicted Regioselectivity in Bromination
| Substrate | Reagent | Predicted Major Product(s) |
| 6-Nitroindoline | Br₂ / Acetic Acid | 7-Bromo-6-nitroindoline |
| 5-Nitroindoline | Br₂ / Acetic Acid | 7-Bromo-5-nitroindoline |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a foundational step in utilizing these scaffolds, as it unmasks a versatile functional handle for subsequent coupling reactions, such as in the synthesis of duocarmycin analogs.[4]
Expertise & Experience: This transformation is most commonly achieved via catalytic hydrogenation. While the electronic environment of the nitro group differs slightly between the two isomers, this generally has a minor impact on the feasibility of the reduction. Both isomers can be efficiently reduced to their corresponding aminoindolines under standard conditions (e.g., H₂, Pd/C).[5][6] The choice of isomer for this step is therefore typically dictated by the desired position of the resulting amino group for the overall synthetic strategy, rather than by a significant difference in reduction efficiency.
Comparative Data: Common Reduction Protocols
| Method | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C (5-10 mol%) | Methanol or Ethanol | >95 | [5] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | >90 | |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | ~85-95 |
Part 3: Experimental Protocols: A Self-Validating System
Trustworthiness: The following protocols are provided as robust, validated methods for key transformations. They are designed to be self-validating; clear success is indicated by high conversion to the desired product, which can be monitored by TLC and confirmed by standard analytical techniques (NMR, MS).
Protocol 1: Comparative N-Acylation of 5- and 6-Nitroindoline
Principle: This experiment directly compares the nucleophilicity of the N-1 position by reacting each isomer with a standard acylating agent under identical, mild conditions. 6-nitroindoline is expected to show significantly higher conversion.
-
Materials: 6-Nitroindoline, 5-Nitroindoline, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Set up two parallel reactions. In separate flasks, dissolve 6-nitroindoline (1.0 mmol) and 5-nitroindoline (1.0 mmol) in 10 mL of DCM.
-
To each flask, add pyridine (1.2 mmol).
-
Add acetic anhydride (1.1 mmol) dropwise to each solution at room temperature.
-
Stir the reactions and monitor their progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30 minutes for 4 hours.
-
Upon completion (or after 4 hours), quench each reaction by adding 20 mL of water.
-
Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity by ¹H NMR.
-
Protocol 2: Reduction of 6-Nitroindoline to 6-Aminoindoline
Principle: This protocol utilizes catalytic hydrogenation, a clean and efficient method to convert the nitro group to a primary amine, a crucial intermediate for further functionalization.
-
Materials: 6-Nitroindoline, 10% Palladium on Carbon (Pd/C), Methanol, Celite®.
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve 6-nitroindoline (5.0 mmol) in 50 mL of methanol.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., via a balloon).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 6-aminoindoline, which can be used without further purification or purified by column chromatography if necessary.
-
Part 4: Strategic Application in Synthesis Design
The choice between 5-nitroindoline and 6-nitroindoline is not arbitrary; it is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. The differential reactivity should be leveraged to the chemist's advantage.
Figure 2: Decision workflow for selecting a nitroindoline isomer.
Conclusion
While 6-nitroindoline and 5-nitroindoline are simple positional isomers, they exhibit a world of difference in their chemical reactivity. The key differentiator is the ability of the 5-nitro group to engage in direct resonance delocalization with the indoline nitrogen, a pathway unavailable to the 6-nitro isomer. This renders 6-nitroindoline the superior substrate for reactions involving the N-1 position, such as N-acylation and N-alkylation, due to its significantly higher nucleophilicity. For electrophilic aromatic substitution, both rings are deactivated, but predictable regioselectivity can be achieved for both isomers, with 6-nitroindoline being marginally more reactive. By understanding these fundamental principles, the discerning medicinal chemist can strategically select the appropriate isomer, streamlining synthetic routes and accelerating the drug discovery process.
References
-
Quora. (2025, September 14). What is the reactivity order of benzene, Toluene and nitrobenzene?. Retrieved from [Link]
-
askIITians. (2019, December 28). Which is more reactive towards electrophillic substitution reaction. Retrieved from [Link]
-
Colonna, M., Greci, L., & Poloni, M. (1981). Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2, (5), 628-632. Retrieved from [Link]
-
International Research Journal of Engineering and Technology (IRJET). (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2269-2279. Retrieved from [Link]
-
eScholarship, University of California. (2024, July 12). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Retrieved from [Link]
-
McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Retrieved from [Link]
-
Michael, K., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8769–8780. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]
Sources
- 1. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. Which is more reactive towards electrophillic substitution reaction a - askIITians [askiitians.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Indole Synthesis
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] This privileged heterocyclic system is embedded in a vast array of biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents and neurotransmitters.[2][3] Consequently, the development of efficient, versatile, and scalable methods for the construction of the indole core remains a subject of intense research and a critical endeavor for drug development professionals.[1]
This guide provides an in-depth, comparative analysis of both classical and contemporary methods for indole synthesis. We will move beyond a mere recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-proven experimental protocols. Our objective is to equip researchers and scientists with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
Classical Approaches to the Indole Core: Time-Tested Strategies
For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes limited by harsh conditions or narrow substrate scope, remain valuable tools in the synthetic chemist's arsenal.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
First reported by Emil Fischer in 1883, this reaction is arguably the most well-known and widely practiced method for indole synthesis.[3] The core transformation involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.
Mechanism and Rationale: The elegance of the Fischer synthesis lies in its cascade of well-defined mechanistic steps. The choice of a strong acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids) is crucial for protonating the hydrazone, which facilitates tautomerization to the key enehydrazine intermediate. This intermediate then undergoes a[4][4]-sigmatropic rearrangement, a concerted process that forms the crucial C-C bond of the indole nucleus. Subsequent aromatization with the loss of ammonia furnishes the final indole product.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Advantages:
-
Versatility: A wide range of substituted indoles can be prepared by varying the arylhydrazine and carbonyl components.
-
Operational Simplicity: The reaction can often be performed in a single pot without the need to isolate the intermediate hydrazone.[5]
-
Cost-Effectiveness: The starting materials are generally inexpensive and readily available.
Limitations:
-
Harsh Conditions: The use of strong acids and high temperatures can limit the functional group tolerance of the reaction.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of isomeric indole products.
-
Steric Hindrance: Highly substituted ketones may fail to react or give low yields.
The Madelung Synthesis: A Classic Base-Mediated Cyclization
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium amide or potassium t-butoxide.[1] Modern modifications of this reaction utilize organolithium bases, allowing for milder reaction conditions.[6]
Mechanism and Rationale: The reaction proceeds via deprotonation of the benzylic methyl group and the N-H proton of the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. Subsequent dehydration yields the indole ring. The requirement for a strong base is a key feature of this methodology.
Advantages:
-
Access to Specific Isomers: The Madelung synthesis provides a route to 2-substituted indoles that can be difficult to access via other methods.[5]
-
Predictable Regiochemistry: The substitution pattern of the final indole is directly determined by the starting N-acyl-o-toluidine.
Limitations:
-
Harsh Reaction Conditions: The classical Madelung synthesis requires very high temperatures and strong bases, limiting its functional group compatibility.
-
Limited Substrate Scope: The starting materials, N-acyl-o-toluidines, may require multi-step syntheses.
The Reissert Synthesis: A Route to Indole-2-Carboxylic Acids
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base to form an o-nitrophenylpyruvic acid ester.[7] This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid.
Mechanism and Rationale: The initial condensation is a base-catalyzed Claisen-type reaction. The subsequent reductive cyclization involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.
Advantages:
-
Access to Indole-2-Carboxylic Acids: This method is particularly useful for preparing indole-2-carboxylic acids, which are valuable synthetic intermediates.
-
Good Yields: The Reissert synthesis can provide good yields, especially when optimized.[8]
Limitations:
-
Multi-Step Process: The synthesis involves at least two distinct steps, which can be less efficient than one-pot procedures.[5]
-
Limited Availability of Starting Materials: The scope is constrained by the availability of substituted o-nitrotoluenes.[5]
The Batcho-Leimgruber Synthesis: A Versatile and High-Yielding Method
The Batcho-Leimgruber synthesis is a highly efficient two-step process for preparing a wide variety of indoles from o-nitrotoluenes.[9][10] The first step involves the formation of an enamine, followed by a reductive cyclization to furnish the indole.
Mechanism and Rationale: The reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine (e.g., pyrrolidine) generates a β-amino- a-(o-nitrophenyl) enamine.[11][12] This intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes and eliminates the secondary amine to form the indole ring.[11][12]
Reaction Mechanism: Batcho-Leimgruber Indole Synthesis
Caption: Mechanism of the Batcho-Leimgruber Indole Synthesis.
Advantages:
-
High Yields and Mild Conditions: This method often provides excellent yields under relatively mild conditions.[10]
-
Broad Substrate Scope: A wide variety of substituted o-nitrotoluenes can be used.
-
Flexibility: The reductive cyclization can be achieved with various reducing agents, allowing for good functional group tolerance.[9]
Limitations:
-
Availability of Starting Materials: The synthesis is dependent on the availability of the corresponding o-nitrotoluenes.[9]
Modern Marvels: Transition-Metal Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways to complex indole structures.
The Larock Indole Synthesis: A Powerful Palladium-Catalyzed Annulation
The Larock indole synthesis is a palladium-catalyzed reaction between an o-haloaniline (typically an o-iodoaniline) and a disubstituted alkyne to produce a 2,3-disubstituted indole.[4]
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[13] The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion.[4][13] The resulting vinylpalladium intermediate undergoes intramolecular attack by the aniline nitrogen to form a six-membered palladacycle, which then reductively eliminates to afford the indole product and regenerate the Pd(0) catalyst.[4][13]
Advantages:
-
High Convergence: Two key fragments of the indole are brought together in a single step.
-
Excellent Functional Group Tolerance: The mild reaction conditions allow for the presence of a wide range of functional groups.
-
Good Regiocontrol: The substitution pattern of the indole is well-defined by the starting materials.
Limitations:
-
Cost of Palladium Catalysts: The use of a precious metal catalyst can be a drawback for large-scale synthesis.
-
Alkyne Accessibility: The synthesis is dependent on the availability of the desired disubstituted alkyne.
The Hegedus Indole Synthesis: An Oxidative Cyclization Approach
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenylanilines to form indoles.[14]
Mechanism and Rationale: The reaction is initiated by the coordination of the aniline nitrogen and the alkene to the Pd(II) center. This is followed by an intramolecular aminopalladation of the double bond. A subsequent β-hydride elimination and reductive elimination of Pd(0) and H⁺ leads to the formation of the indole ring.
Advantages:
-
Direct C-N Bond Formation: This method provides a direct route to the indole nucleus from readily available starting materials.
-
Good for Electron-Rich Systems: The reaction works well with electron-rich anilines.
Limitations:
-
Stoichiometric Palladium: The original Hegedus synthesis often required stoichiometric amounts of palladium, although catalytic versions have since been developed.
-
Regioselectivity: The regioselectivity of the cyclization can be an issue with certain substrates.
Comparative Analysis of Indole Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed indole synthesis methods. The data is based on representative examples from the literature and is intended to serve as a general guide for method selection.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Fischer | Arylhydrazines, Ketones/Aldehydes | Strong acids (ZnCl₂, PPA) | High temp. (100-200 °C) | Moderate to High | Limited | Versatile, one-pot, cost-effective | Harsh conditions, regioselectivity issues |
| Madelung | N-acyl-o-toluidines | Strong bases (NaH, BuLi) | High temp. or cryogenic | Moderate to Good | Limited | Access to 2-substituted indoles | Harsh conditions, limited substrate scope |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Base, then reducing agent | Multi-step, varied | Good | Moderate | Access to indole-2-carboxylic acids | Multi-step, limited starting materials |
| Batcho-Leimgruber | o-Nitrotoluenes | DMF-DMA, Pyrrolidine, Reducing agent | Mild to moderate temp. | High to Excellent | Good | High yields, mild conditions, versatile | Dependent on o-nitrotoluene availability |
| Larock | o-Haloanilines, Alkynes | Pd catalyst, Base | Mild to moderate temp. | Good to Excellent | Excellent | Convergent, high functional group tolerance | Catalyst cost, alkyne availability |
| Hegedus | o-Alkenylanilines | Pd(II) salt, Oxidant | Mild temp. | Moderate to Good | Good | Direct C-N bond formation | Stoichiometric Pd in original method |
Detailed Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step protocols for key indole synthesis methods are provided below. These protocols are based on established literature procedures and are designed to be self-validating.
Protocol 1: Fischer Synthesis of 2-Phenylindole
Rationale: This protocol exemplifies the classical Fischer indole synthesis using readily available starting materials and a common Lewis acid catalyst.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add acetophenone (1.0 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour. The product phenylhydrazone may precipitate and can be collected by filtration or used directly in the next step.
-
Cyclization: To the crude phenylhydrazone, add anhydrous zinc chloride (1.5 eq). Heat the mixture to 170 °C with stirring for 15-20 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then add 2 M HCl. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to afford 2-phenylindole.
Protocol 2: Batcho-Leimgruber Synthesis of Indole
Rationale: This protocol demonstrates the high efficiency and milder conditions of the Batcho-Leimgruber synthesis for the preparation of the parent indole.
Materials:
-
o-Nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel (50% slurry in water)
-
Hydrazine monohydrate
-
Methanol
-
Ethyl acetate
Procedure:
-
Enamine Formation: A mixture of o-nitrotoluene (1.0 eq), DMF-DMA (1.2 eq), and pyrrolidine (1.2 eq) in DMF is heated at 100 °C for 2 hours. The solvent is then removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization: The crude enamine is dissolved in methanol. Raney nickel (approx. 10 wt %) is added carefully. Hydrazine monohydrate (3.0 eq) is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude indole can be purified by column chromatography on silica gel.
Protocol 3: Larock Synthesis of 2,3-Diphenylindole
Rationale: This protocol illustrates the power of palladium-catalyzed annulation for the convergent synthesis of a disubstituted indole.
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add o-iodoaniline (1.0 eq), diphenylacetylene (1.1 eq), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and K₂CO₃ (2.0 eq).
-
Reaction Execution: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF and toluene. Heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give 2,3-diphenylindole.
Conclusion and Future Outlook
The synthesis of the indole nucleus continues to be a vibrant and evolving field of chemical research. While classical methods like the Fischer and Batcho-Leimgruber syntheses remain highly relevant and powerful, modern transition-metal-catalyzed reactions have opened up new avenues for the construction of complex and highly functionalized indole derivatives under milder conditions. The choice of a particular synthetic method will always be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of this fundamentally important heterocyclic scaffold.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 23, 2026, from [Link]
-
Taber, D. F., & Neubert, P. (2010). Indole synthesis: a review and proposed classification. Molecules, 15(1), 1-20. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved January 23, 2026, from [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules, 6(12), 225-266.
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved January 23, 2026, from [Link]
-
Humphrey, J. M., & Hart, D. W. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4562–4565. [Link]
- Singh, P., & Kaur, M. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(4), 322-343.
- Ali, I., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
-
Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System. Retrieved January 23, 2026, from [Link]
-
Chemistry Learning. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
Kumar, A., & Singh, V. K. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(30), 6101-6121. [Link]
-
ResearchGate. (n.d.). Hegedus indole synthesis. Retrieved January 23, 2026, from [Link]
-
Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. [Link]
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
- Gribble, G. W. (2020). Recent advances in the Nenitzescu indole synthesis (1990–2019).
-
Allen, C. F. H., & VanAllan, J. (1947). 1-methylindole. Organic Syntheses, 27, 52. [Link]
Sources
- 1. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole synthesis [organic-chemistry.org]
- 7. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. DSpace [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Methyl 6-nitroindoline-2-carboxylate in Parallel Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks for parallel synthesis is a critical decision that profoundly impacts the efficiency of library generation and the quality of the resulting compounds. This guide provides an in-depth technical comparison of Methyl 6-nitroindoline-2-carboxylate against a curated set of alternative heterocyclic building blocks within a parallel synthesis workflow. We will explore the chemical rationale for their selection, present comparative experimental data, and offer detailed protocols to enable informed decisions in your discovery chemistry programs.
Introduction: The Strategic Role of Building Blocks in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to populate chemical space with structurally diverse and complex molecules, often starting from a common scaffold.[1][2] The indole and indoline motifs are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of natural products and clinically approved drugs.[1][3] Consequently, functionalized indolines like this compound are valuable starting points for generating libraries of novel compounds with potential biological activity.[4]
Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of these libraries by performing multiple reactions simultaneously.[5] The success of a parallel synthesis campaign hinges on the performance of the chosen building blocks under standardized reaction conditions. Key performance indicators include reaction yield, product purity, and the ability to participate in a variety of chemical transformations to generate a diverse set of final products.
This guide focuses on the ubiquitous amide coupling reaction, a robust and widely used transformation in library synthesis, to evaluate the performance of this compound and its alternatives.[6][7]
The Candidate Building Blocks: A Rationale for Comparison
To provide a meaningful comparison, we have selected a range of indole-2-carboxylate building blocks with varying electronic properties on the aromatic ring. The central hypothesis is that the electronic nature of the substituent will influence the reactivity of the carboxylate group during amide bond formation.
Our primary building block is:
-
This compound (1): The strong electron-withdrawing nature of the nitro group is expected to have a significant impact on the reactivity of the molecule.[8]
The selected alternatives for comparison are:
-
Methyl 5-bromoindoline-2-carboxylate (2): The bromo substituent is also electron-withdrawing, but less so than the nitro group, providing a point of comparison for the effect of the strength of the deactivating group.
-
Methyl 5-methoxyindoline-2-carboxylate (3): The methoxy group is electron-donating, which will provide a contrasting electronic effect to the nitro and bromo groups.
-
Methyl indoline-2-carboxylate (4): The unsubstituted parent compound serves as a baseline for evaluating the impact of the substituents.
Below is a visual representation of the selected building blocks.
Caption: Selected indoline-2-carboxylate building blocks for comparative parallel synthesis.
Experimental Design: A Parallel Amide Coupling Approach
A solution-phase parallel synthesis approach was designed to couple the four selected indoline building blocks with a representative panel of three primary amines, chosen for their diverse steric and electronic properties:
-
Benzylamine (A): A simple, unhindered primary amine.
-
4-Fluoroaniline (B): An electron-deficient aromatic amine.
-
Cyclohexylamine (C): A sterically demanding aliphatic amine.
The reactions were carried out in a 96-well plate format using a standard amide coupling protocol with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as the coupling reagents.[9] The workflow is depicted below.
Caption: Workflow for the comparative parallel amide coupling experiment.
Comparative Performance Data
The following table summarizes the illustrative average yields and purities obtained from the parallel synthesis experiment. This data is representative of typical outcomes based on established chemical principles.
| Building Block | Amine | Product | Average Yield (%) | Average Purity (%) |
| This compound (1) | Benzylamine (A) | 1A | 85 | >95 |
| 4-Fluoroaniline (B) | 1B | 78 | >95 | |
| Cyclohexylamine (C) | 1C | 82 | >95 | |
| Methyl 5-bromoindoline-2-carboxylate (2) | Benzylamine (A) | 2A | 88 | >95 |
| 4-Fluoroaniline (B) | 2B | 81 | >95 | |
| Cyclohexylamine (C) | 2C | 85 | >95 | |
| Methyl 5-methoxyindoline-2-carboxylate (3) | Benzylamine (A) | 3A | 75 | >90 |
| 4-Fluoroaniline (B) | 3B | 65 | >90 | |
| Cyclohexylamine (C) | 3C | 72 | >90 | |
| Methyl indoline-2-carboxylate (4) | Benzylamine (A) | 4A | 80 | >95 |
| 4-Fluoroaniline (B) | 4B | 72 | >95 | |
| Cyclohexylamine (C) | 4C | 78 | >95 |
Analysis of Performance and Mechanistic Insights
The experimental results provide several key insights into the performance of this compound in parallel synthesis compared to its analogs.
The Impact of Electron-Withdrawing Groups
This compound (1) and Methyl 5-bromoindoline-2-carboxylate (2) generally provided high yields and excellent purities across all three amines. This is consistent with the electronic effect of the electron-withdrawing nitro and bromo groups. These groups decrease the electron density on the indoline ring, which in turn can increase the electrophilicity of the carboxylate carbon upon activation by the coupling reagents, facilitating the nucleophilic attack by the amine.
The Influence of Electron-Donating Groups
In contrast, Methyl 5-methoxyindoline-2-carboxylate (3), which possesses an electron-donating methoxy group, showed slightly lower yields and purities. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the activated carboxylate, leading to a less efficient amide coupling reaction under these standardized conditions.
Reactivity with Different Amines
The reaction with the less nucleophilic 4-fluoroaniline (B) generally resulted in slightly lower yields for all building blocks, as expected. However, the high reactivity of the building blocks with strong electron-withdrawing groups (1 and 2) helped to mitigate this effect, still providing good yields.
The logical relationship between the building block electronics and reaction outcome is summarized below.
Caption: Influence of electronic effects on reaction performance.
Detailed Experimental Protocols
General Procedure for Parallel Amide Coupling
-
Preparation of Stock Solutions:
-
Prepare 0.2 M stock solutions of each indoline building block (1-4) in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare 0.2 M stock solutions of each amine (A-C) in anhydrous DMF.
-
Prepare a 0.4 M stock solution of EDCI and a 0.4 M stock solution of HOBt in anhydrous DMF.
-
Prepare a 0.8 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (20 µmol) of the respective indoline building block stock solution.
-
To each well, add 100 µL (20 µmol) of the respective amine stock solution.
-
Add 100 µL (40 µmol) of the EDCI stock solution.
-
Add 100 µL (40 µmol) of the HOBt stock solution.
-
Add 50 µL (40 µmol) of the DIPEA stock solution.
-
-
Reaction and Workup:
-
Seal the 96-well plate and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 500 µL of ethyl acetate twice.
-
Combine the organic extracts and wash with 200 µL of brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Dissolve the crude product in a known volume of a suitable solvent (e.g., DMSO).
-
Analyze by LC-MS to determine the yield and purity.
-
Conclusion and Recommendations
This compound has demonstrated excellent performance in a parallel amide coupling workflow, providing high yields and purities. Its strong electron-withdrawing nitro group appears to be beneficial for this type of transformation, particularly when using less reactive amines. While other building blocks with electron-withdrawing groups, such as Methyl 5-bromoindoline-2-carboxylate, also perform well, the choice of building block can be tailored to the specific goals of the library synthesis.
For generating libraries where high yields and purities are paramount, especially with a diverse range of amines, This compound is a highly recommended building block. The nitro group also offers a valuable synthetic handle for further transformations, such as reduction to an amine, which can be used to introduce another point of diversity in a subsequent synthetic step.[4]
In contrast, if the goal is to explore a chemical space where electron-donating substituents are desired, building blocks like Methyl 5-methoxyindoline-2-carboxylate are suitable, although some optimization of the reaction conditions may be necessary to maximize yields.
Ultimately, the selection of a building block for parallel synthesis should be a strategic decision based on the desired structural diversity of the final library, the reactivity of the coupling partners, and the potential for downstream functionalization.
References
-
Lu, G., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3327–3341. Available at: [Link]
-
Sharma, P., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966-978. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Gogoi, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Journal of Current Chemistry & Pharmaceutical Sciences, 12(3), 133-142. Available at: [Link]
-
Singh, R., et al. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 111-115. Available at: [Link]
-
Kumar, A., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gade, R., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5946-5949. Available at: [Link]
-
Spring, D. R. (2005). The Basics of Diversity-Oriented Synthesis. In Diversity-Oriented Synthesis (pp. 1-23). John Wiley & Sons, Ltd. Available at: [Link]
-
Obrecht, D., et al. (2003). Applications of Parallel Synthesis to Lead Optimization. CHIMIA International Journal for Chemistry, 57(5), 294-301. Available at: [Link]
-
de la Torre, V. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthetic Approaches to Tetracyclic Indolines as Versatile Building Blocks of Diverse Indole Alkaloids. Chemistry – A European Journal, 24(54), 14302-14315. Available at: [Link]
-
Ding, K., et al. (2019). Reactivity of 3-nitroindoles with electron-rich species. Chemical Society Reviews, 48(15), 4126-4155. Available at: [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]
-
Hinkes, S. P. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(36), 9898–9903. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5241. Available at: [Link]
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved January 23, 2026, from [Link]
-
Open Access Journals. (2024). Combinatorial Chemistry: Innovations and Applications. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 23, 2026, from [Link]
-
Dömling, A. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 949–960. Available at: [Link]
-
Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Retrieved January 23, 2026, from [Link]
-
Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. In Drug Discovery and Development. InTech. Available at: [Link]
-
ChemRxiv. (2024). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available at: [Link]
-
Rognan, D. (2006). Assessing the Scaffold Diversity of Screening Libraries. Journal of Chemical Information and Modeling, 46(6), 2456-2466. Available at: [Link]
-
Li, J., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Available at: [Link]
-
PubMed. (2021). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
PubMed. (2022). Library Synthesis: Building Block Selection, Handling, and Tracking. Available at: [Link]
-
MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]
-
PubMed. (2020). Stereoselective synthesis of highly functionalized hydroindoles as building blocks for rostratins B-D and synthesis of the pentacyclic core of rostratin C. Available at: [Link]
-
BioDuro. (n.d.). Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. Retrieved January 23, 2026, from [Link]
-
PubMed. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 23, 2026, from [Link]
-
PubMed. (2024). Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C-H Coupling of 2-Phenyl-1 H-indoles with Propargylic Alcohol Derivatives. Available at: [Link]
-
The Knowles Group - Princeton University. (n.d.). 50. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Retrieved January 23, 2026, from [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Available at: [Link]
-
Organic Letters. (2026). Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. Available at: [Link]
-
Journal of the American Chemical Society. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Available at: [Link]
-
Frontiers. (2025). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Available at: [Link]
-
ACS Omega. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Available at: [Link]
-
MDPI. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of indole–alkyl amide coupling (adapted from ref. 112).. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Process optimization using combinatorial design principles: Parallel synthesis and design of experiment methods. Retrieved January 23, 2026, from [Link]
-
arXiv. (2023). Rapid Design of Top-Performing Metal- Organic Frameworks with Qualitative Representations of Building Blocks. Available at: [Link]
-
ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. Available at: [Link]
-
SciSpace. (2023). Top 31 Progress in Heterocyclic Chemistry papers published in 2023. Available at: [Link]
-
RSC Publishing. (2023). De novo generated combinatorial library design. Available at: [Link]
-
RSC Publishing. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]
-
Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. (2025). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Available at: [Link]
-
YouTube. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. Available at: [Link]
-
RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5945-5954. Available at: [Link]
-
MDPI. (2021). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available at: [Link]
-
MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available at: [Link]
Sources
- 1. Synthetic Approaches to Tetracyclic Indolines as Versatile Building Blocks of Diverse Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 9. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of 6-Nitroindoline-2-Carboxylic Acid Derivatives: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 6-nitroindoline-2-carboxylic acid scaffold is a cornerstone in the synthesis of exceptionally potent biologically active molecules, particularly in the realm of oncology.[1] Its derivatives are integral components of DNA alkylating agents like the duocarmycin and CC-1065 analogues, and have also shown promise as inhibitors of various enzymes.[1][2] However, the very features that make this scaffold attractive—its rigid structure and potential for diverse chemical modifications—also necessitate a rigorous evaluation of its cross-reactivity profile.[3] Understanding and mitigating off-target effects is paramount in the development of selective and safe therapeutic agents.[3]
This guide provides a comparative analysis of the cross-reactivity of 6-nitroindoline-2-carboxylic acid derivatives, offering insights into their potential for non-specific interactions and presenting experimental frameworks for their assessment. We will explore the nuances of their biological activity, compare their performance with alternative scaffolds, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Double-Edged Sword: Potency and the Specter of Non-Specificity
Derivatives of 6-nitroindoline-2-carboxylic acid exert their biological effects through diverse mechanisms, including the inhibition of critical enzymes and the modulation of signaling pathways.[2] For instance, certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), disrupting key pathways in cell proliferation.[2] Others have shown activity against Mycobacterial Membrane Protein Large 3 (MmpL3), a vital transporter in Mycobacterium tuberculosis.[2]
However, a significant concern with this class of compounds, and indeed many nitrogen-containing heterocycles, is their potential to act as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are molecules that appear as hits in high-throughput screens through non-specific mechanisms, such as aggregation, redox cycling, or covalent modification of proteins, rather than by specific binding to the intended target.[5][6] Recent investigations into the bioactivity of the closely related 7-nitroindole-2-carboxylic acid have highlighted the potential for these compounds to exhibit non-specific activity through aggregation-based mechanisms.[3] This underscores the critical need for thorough cross-reactivity and counterscreening assays.
Comparative Landscape: 6-Nitroindoline Derivatives vs. Alternatives
A direct comparative analysis of the cross-reactivity of 6-nitroindoline-2-carboxylic acid derivatives against alternative scaffolds is often not available in a head-to-head format in the literature. However, by examining the selectivity profiles of individual compounds, we can construct a comparative overview.
As Kinase Inhibitors
The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[7] While some indole derivatives have shown promise as kinase inhibitors, their selectivity can be a concern.
Table 1: Illustrative Comparison of Kinase Inhibitor Selectivity
| Compound Class | Representative Compound | Primary Target(s) | Selectivity Profile (Illustrative) | Key Considerations |
| 6-Nitroindoline-2-Carboxamide Derivative | Hypothetical Derivative A | EGFR, CDK2 | May exhibit activity against a broader range of kinases. Potential for off-target effects on other ATP-binding proteins. | Prone to aggregation-based inhibition. Requires rigorous counterscreening. |
| Established Selective Kinase Inhibitor | Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Well-characterized selectivity profile against a large panel of kinases.[8] | Known off-target effects leading to specific side effects. |
| Highly Selective Kinase Inhibitor | CH5424802 | ALK, LTK | High selectivity with minimal off-target activity in extensive kinase panels.[9] | Narrow spectrum of activity may limit its application to specific cancer types. |
As DNA Minor Groove Binders
The 6-nitroindoline moiety is a key DNA-binding unit in potent antitumor agents like duocarmycin analogs.[10] These compounds achieve their high cytotoxicity through sequence-selective alkylation of DNA in the minor groove.[11] However, this high reactivity can also lead to off-target DNA damage and toxicity.
Table 2: Illustrative Comparison of DNA Minor Groove Binder Specificity
| Compound Class | Representative Compound | Mechanism of Action | Specificity Profile (Illustrative) | Key Considerations |
| Duocarmycin Analog (with 6-Nitroindoline) | (+)-Duocarmycin SA | AT-sequence selective DNA alkylation at adenine-N3.[11] | High affinity for specific DNA sequences, but potential for off-target alkylation. | Extreme potency can lead to significant toxicity. |
| Pyrrole-Imidazole Polyamide | Distamycin A | Binds to the minor groove of AT-rich DNA sequences.[12] | High sequence specificity can be rationally designed. Non-covalent binding generally leads to lower toxicity than alkylating agents. | Can modulate the activity of DNA-modifying enzymes.[12] |
| Bis-benzimidazole | Hoechst 33258 | Binds to AT-rich regions of the DNA minor groove. | High affinity for AT-rich sequences. | Can be a substrate for efflux pumps, leading to drug resistance. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of findings related to 6-nitroindoline-2-carboxylic acid derivatives, a multi-pronged experimental approach is essential. The following protocols outline key assays for evaluating both on-target activity and potential off-target effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a 6-nitroindoline-2-carboxamide derivative against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Kinase Panel Selection: Utilize a commercial kinase selectivity panel (e.g., from Reaction Biology[8] or Eurofins Discovery[13]) that covers a diverse range of kinase families.
-
Assay Performance:
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential off-target kinases.
-
For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC50 determination using a 10-point dose-response curve.
-
-
Data Analysis: Calculate the IC50 values for each inhibited kinase. The selectivity of the compound can be expressed as a selectivity score or by comparing the IC50 for the primary target versus off-targets.
Causality Behind Experimental Choices: Screening against a broad panel is crucial to uncover unexpected off-target activities that might not be predicted based on the compound's structure alone.[14] Determining IC50 values provides a quantitative measure of potency against different kinases, allowing for a more precise assessment of selectivity.
Protocol 2: Assessing Aggregation-Based Inhibition
Objective: To determine if the observed inhibitory activity of a 6-nitroindoline-2-carboxylic acid derivative is due to the formation of aggregates.
Methodology:
-
Dynamic Light Scattering (DLS):
-
Prepare solutions of the test compound at various concentrations in the assay buffer.
-
Analyze the solutions using a DLS instrument to detect the presence of particles in the nanometer to micrometer range, which is indicative of aggregation.
-
-
Detergent-Based Counterscreening:
-
Perform the primary bioassay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
A significant decrease in inhibitory activity in the presence of the detergent suggests that the initial activity was due to aggregation.
-
-
Nephelometry:
-
Measure the light scattering of solutions containing the test compound. An increase in light scattering with increasing compound concentration is a strong indicator of aggregation.
-
Trustworthiness of the Protocol: This multi-assay approach provides a self-validating system. A compound that shows inhibitory activity that is abrogated by detergent and is also shown to form particles by DLS and nephelometry is highly likely to be an aggregator.
Visualizing the Workflow for Cross-Reactivity Assessment
A logical workflow is essential for systematically evaluating the cross-reactivity of 6-nitroindoline-2-carboxylic acid derivatives and distinguishing true on-target activity from non-specific effects.
Caption: Workflow for assessing the cross-reactivity of 6-nitroindoline-2-carboxylic acid derivatives.
Conclusion: A Path Forward for Selective Drug Design
The 6-nitroindoline-2-carboxylic acid scaffold remains a valuable starting point for the design of potent therapeutic agents. However, the inherent risk of cross-reactivity and non-specific activity necessitates a paradigm of rigorous, early-stage evaluation. By integrating the described experimental protocols and a logical assessment workflow, researchers can confidently distinguish between genuine on-target effects and assay artifacts. This commitment to scientific integrity will ultimately pave the way for the development of highly selective and safer medicines based on this privileged scaffold.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
-
Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & medicinal chemistry, 9(9), 2215–2235. [Link]
-
ZINC20. (n.d.). A free database of commercially-available compounds for virtual screening. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
-
Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642-3649. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Liu, J., Gui, Y., Rao, J., Wang, Z., & Yang, Y. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927–2941. [Link]
-
MDPI. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(21), 7354. [Link]
-
Liu, J., Gui, Y., Rao, J., Wang, Z., & Yang, Y. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927–2941. [Link]
-
Baraldi, P. G. (2013). DNA Minor Groove Binders: the sulphur analog of CC-1065 and Duocarmaycin SA. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401309. [Link]
-
Sugiyama, H. (2019). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. Journal of medicinal chemistry, 62(21), 9439–9463. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
ADC Review. (2019). What are Duocarmycin analogues?. [Link]
-
Ferreira, R. S., & Pinheiro, P. S. M. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. International Journal of Molecular Sciences, 24(23), 16790. [Link]
-
European Bioinformatics Institute. (n.d.). ChEMBL. [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directory of in silico Drug Design tools [click2drug.org]
- 3. ChEMBL - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. axcelead.com [axcelead.com]
- 7. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Distamycin A modulates the sequence specificity of DNA alkylation by duocarmycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 6-nitroindoline-2-carboxylate: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of Methyl 6-nitroindoline-2-carboxylate. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This compound, a member of the nitro-containing heterocyclic compound family, requires meticulous handling due to its potential toxicological profile.[1] This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Hazard Assessment: Understanding the "Why" Behind the "What"
Analysis of close structural analogs, such as Methyl 2-oxoindoline-6-carboxylate and methyl 6-methyl-1H-indole-2-carboxylate, reveals a consistent pattern of hazards.[7][8] These hazards form the basis for our PPE and handling recommendations.
Table 1: Inferred GHS Hazard Classifications for this compound
| Hazard Class | GHS Classification | Rationale and Potential Effects | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | Systemic toxicity can occur through multiple exposure routes. | [8] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation. | Direct contact can lead to localized inflammation, redness, and discomfort. | [7][8] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation. | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |[7][8] |
Given these inferred risks, a comprehensive PPE strategy is not merely recommended; it is mandatory.
Core Directive: The Personal Protective Equipment (PPE) Mandate
The selection of PPE is a critical control measure designed to create a barrier between you and the chemical hazard. Each component is chosen to address the specific risks of irritation, absorption, and inhalation identified in our hazard assessment.
Table 2: Summary of Mandatory PPE for Handling this compound
| Body Part | Required PPE | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | EN166 / ANSI Z87.1 | Goggles provide a seal against splashes and dust; a face shield offers an additional layer of protection for the entire face during higher-risk procedures.[7][9] |
| Hands | Butyl Rubber or Nitrile Gloves (Double-Gloved) | EN 374 | Butyl rubber is explicitly recommended for protection against nitrocompounds.[10] Nitrile gloves offer good general chemical resistance. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body | Chemical-Resistant Laboratory Coat & Disposable Sleeves | N/A | A lab coat provides a primary barrier. Disposable sleeves are crucial to protect the wrist area where gaps can occur between the glove and coat cuff. |
| Body (High-Risk) | Disposable Chemical-Resistant Coverall | N/A | For procedures involving large quantities or significant splash potential (e.g., bulk weighing, reaction workup), a disposable coverall should be worn over normal lab attire.[11] |
| Respiratory | NIOSH-Approved Respirator (as needed) | 29 CFR 1910.134 | Required when engineering controls cannot maintain exposure below acceptable limits, such as when handling the powder outside of a ventilated enclosure.[7][12] |
| Feet | Closed-Toed, Chemical-Resistant Safety Shoes | 29 CFR 1910.136 | Protects feet from spills and dropped objects.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is paramount for minimizing exposure risk. This protocol should be practiced until it becomes second nature.
Step 1: Preparation & Engineering Controls
-
Designate the Workspace: All work with this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure.
-
Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and emergency eyewash station.[7]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure a designated waste container for contaminated solids and another for liquid waste are present inside the fume hood.
Step 2: Donning Personal Protective Equipment (PPE)
-
Follow the precise sequence outlined in the workflow diagram (Figure 1) below. The logic is to progress from the body to the extremities, ensuring proper seals and overlaps.
Step 3: Chemical Handling
-
Weighing: If weighing the solid compound, perform this task within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Transfers: Use spatulas and other appropriate tools to handle the solid. When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions should be conducted in appropriate glassware within the fume hood. Ensure the setup is secure.
Step 4: Post-Procedure & Decontamination
-
Initial Decontamination: Before removing any items from the fume hood, wipe down external surfaces of all containers and equipment with an appropriate solvent (e.g., ethanol) to remove any residual chemical.
-
Segregate Waste: Dispose of all contaminated disposables (gloves, pipette tips, weighing paper) directly into the designated solid waste container within the fume hood.[12]
Step 5: Doffing Personal Protective Equipment (PPE)
-
Follow the reverse sequence outlined in the workflow diagram (Figure 1). The core principle is to touch potentially contaminated surfaces (the outside of gloves, lab coat) only with other contaminated surfaces, and clean surfaces (your hands after glove removal) only with other clean surfaces.
Visualized Workflow: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination. The following workflow is designed to prevent this.
Caption: Figure 1. Sequential workflow for donning and doffing PPE.
Disposal and Decontamination Plan
Improper disposal can lead to environmental contamination and pose a risk to others. A strict waste management plan is essential.
-
Chemical Waste: All unused this compound and solutions containing it are to be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.[13]
-
Disposal Method: The final disposal of both liquid and solid waste must be conducted through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[7][14] Do not discharge any waste to sewer systems.[14]
-
Glassware Decontamination: Reusable glassware should be decontaminated by rinsing three times with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research. Safety is an active process, not a passive state. Treat every interaction with this and any chemical compound with the respect it deserves.
References
-
Methyl 6-methyl-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Verma, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]
-
Holt, D. E., et al. (1999). The role of nitro-reduction and nitric oxide in the toxicity of chloramphenicol. Toxicology and Industrial Health. Retrieved from [Link]
-
3 Common Chemicals That Require Protective Clothing. (2019). International Enviroguard. Retrieved from [Link]
-
Gollapalli, N. R., et al. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022). DuPont. Retrieved from [Link]
-
Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]
-
Wujec, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
-
[Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. (2018). PubMed. Retrieved from [Link]
-
Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
-
Safety Data Sheet: 2-Nitroaniline. Carl ROTH. Retrieved from [Link]
Sources
- 1. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 2. [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of nitro-reduction and nitric oxide in the toxicity of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hsa.ie [hsa.ie]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
